4,4,4-trifluorobutan-1-amine Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4,4,4-trifluorobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c5-4(6,7)2-1-3-8;/h1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTKGSVSGMIHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233080 | |
| Record name | 1-Butanamine, 4,4,4-trifluoro-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84153-82-2 | |
| Record name | 1-Butanamine, 4,4,4-trifluoro-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084153822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, 4,4,4-trifluoro-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluorobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4,4,4-Trifluorobutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4,4,4-trifluorobutan-1-amine hydrochloride. The information is presented to support research, development, and application of this compound in various scientific fields.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for understanding the compound's behavior in various experimental and formulation settings.
| Property | Value |
| Molecular Formula | C₄H₉ClF₃N |
| Molecular Weight | 163.57 g/mol |
| Melting Point | 130-131 °C[1] |
| Appearance | White solid[1] |
| Solubility | Soluble in water, methanol, and ethanol[1] |
| pKa (of the corresponding free amine) | 9.7[2] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental requirements.
Melting Point Determination
The melting point of this compound can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.
Logical Workflow for Melting Point Determination
Caption: A stepwise process for determining the melting point of a solid compound.
Solubility Determination
The solubility of this compound in various solvents can be assessed qualitatively.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, diethyl ether) are selected.
-
Sample Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).
-
Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period.
-
Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent under the tested conditions.
Decision Tree for Qualitative Solubility Testing
Caption: A logical flow for determining the qualitative solubility of a compound.
pKa Determination
The pKa of the conjugate acid of 4,4,4-trifluorobutan-1-amine is determined by potentiometric titration of the free amine.
Methodology:
-
Sample Preparation: A solution of 4,4,4-trifluorobutan-1-amine (the free base) of known concentration is prepared in deionized water.
-
Titration Setup: A calibrated pH electrode is immersed in the amine solution, which is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.
Signaling Pathway for Potentiometric Titration
Caption: A diagram illustrating the workflow for determining the pKa of an amine.
References
An In-depth Technical Guide to 4,4,4-Trifluorobutan-1-amine Hydrochloride
This technical guide provides a comprehensive overview of 4,4,4-trifluorobutan-1-amine hydrochloride, a fluorinated organic compound with significant potential in research and drug development. The document details its chemical structure, physicochemical properties, synthesis, and applications, targeting researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is the hydrochloride salt of 4,4,4-trifluorobutan-1-amine. The presence of the trifluoromethyl group (CF3) at the terminal position of the butyl chain significantly influences its chemical and physical properties.
Chemical Structure:
Molecular Formula: C₄H₉ClF₃N[1]
Molecular Weight: 163.57 g/mol [1]
CAS Number: 84153-82-2[1]
Synonyms: 4,4,4-Trifluorobutylamine hydrochloride, 4,4,4-Trifluoro-1-butanamine hydrochloride[1]
Physicochemical Properties
The introduction of the trifluoromethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability, which are highly desirable in drug design.
| Property | Value | Source |
| Melting Point | 130-131 °C | [1] |
| Solubility | Soluble in water, methanol, and ethanol | [1] |
| pKa (predicted) | 9.7 (for the free amine) | [2] |
| logP (predicted) | 1.1 (for the free amine) | [2] |
| Appearance | White solid | [1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, a general synthetic approach involves the reduction of a suitable precursor, such as 4,4,4-trifluorobutanamide or 4,4,4-trifluorobutanenitrile. The resulting free amine is then treated with hydrochloric acid to yield the hydrochloride salt.
General Experimental Protocol: Reduction of 4,4,4-Trifluorobutanamide
This protocol is a generalized procedure based on common laboratory practices for the reduction of amides to amines.
Materials:
-
4,4,4-Trifluorobutanamide
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, dioxane)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of 4,4,4-trifluorobutanamide in anhydrous THF is prepared.
-
The flask is cooled in an ice bath, and a solution of the reducing agent (e.g., LiAlH₄ or BH₃·THF) in anhydrous THF is added dropwise under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C.
-
The resulting mixture is filtered, and the filtrate is extracted with an organic solvent such as dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4,4,4-trifluorobutan-1-amine.
-
The crude amine is dissolved in a suitable solvent (e.g., diethyl ether) and cooled in an ice bath.
-
A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.
-
The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum.
Purification:
The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Spectral Data Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different methylene groups in the butyl chain. The protons closer to the electron-withdrawing trifluoromethyl and amino groups will be shifted downfield.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₂-NH₃⁺ | ~3.0 | Triplet |
| -CH₂-CH₂-NH₃⁺ | ~1.8 | Multiplet |
| CF₃-CH₂- | ~2.3 | Multiplet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show four distinct signals for the carbon atoms in the butyl chain. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
| Carbon | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₂-NH₃⁺ | ~40 | Singlet |
| -CH₂-CH₂-NH₃⁺ | ~25 | Singlet |
| CF₃-CH₂- | ~30 | Quartet |
| CF₃- | ~125 | Quartet |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and C-F bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine salt) | 3200-2800 (broad) |
| C-H stretch (aliphatic) | 2960-2850 |
| N-H bend | 1600-1500 |
| C-F stretch | 1350-1150 (strong, multiple bands) |
Mass Spectrometry
In the mass spectrum, the molecular ion peak for the free amine (C₄H₈F₃N) would be observed at m/z 127.11. Fragmentation patterns would likely involve the loss of the trifluoromethyl group or cleavage of the carbon chain.
Applications in Drug Development
The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. The CF₃ group can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable interactions, and enhance membrane permeability due to its lipophilic nature.
This compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents. Its primary amine functionality allows for a variety of chemical transformations to introduce the trifluorobutyl moiety into a lead compound.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable fluorinated building block for the synthesis of novel organic compounds, particularly in the field of medicinal chemistry. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive component for the design of new therapeutic agents with improved pharmacological profiles. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties and potential applications.
References
An In-depth Technical Guide to 4,4,4-Trifluorobutan-1-amine Hydrochloride (CAS: 84153-82-2) for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4,4-trifluorobutan-1-amine hydrochloride (CAS: 84153-82-2), a key building block in medicinal chemistry. This document outlines its chemical properties, synthesis, and applications in drug development, with a particular focus on its role in the synthesis of kinase inhibitors. Detailed experimental protocols, data summaries, and pathway diagrams are included to support researchers in their drug discovery efforts.
Core Compound Properties
This compound is a fluorinated organic compound recognized for its utility as a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of the trifluoromethyl group can significantly influence the physicochemical and biological properties of the parent molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 84153-82-2 | [1] |
| Molecular Formula | C₄H₉ClF₃N | [1] |
| Molecular Weight | 163.57 g/mol | [1] |
| Melting Point | 130-131 °C | [2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | [2] |
| SMILES | NCCCC(F)(F)F.[H]Cl |
Synthesis and Characterization
While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, a plausible synthetic route can be inferred from established chemical transformations. A common approach involves the conversion of the corresponding alcohol, 4,4,4-trifluorobutanol, to the amine.
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from the commercially available 4,4,4-trifluorobutanol. This alcohol can be converted to an amine through a Mitsunobu reaction, followed by hydrochloride salt formation.
Caption: Proposed synthesis workflow for this compound.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(4,4,4-Trifluorobutyl)phthalimide (via Mitsunobu Reaction) [3][4][5][6][7]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4,4-trifluorobutanol (1.0 eq.), phthalimide (1.1 eq.), and triphenylphosphine (PPh₃) (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4,4,4-trifluorobutyl)phthalimide.
Step 2: Synthesis of this compound
-
Dissolve the N-(4,4,4-trifluorobutyl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter off the precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.
Disclaimer: This is a generalized, hypothetical protocol based on standard organic chemistry transformations. Actual reaction conditions may require optimization.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | - Signal for the -CH₂-NH₃⁺ protons adjacent to the nitrogen. - Multiplets for the two methylene (-CH₂-) groups in the butyl chain. - A complex multiplet for the -CH₂- group adjacent to the -CF₃ group due to coupling with both protons and fluorine atoms. |
| ¹³C NMR | - Four distinct signals for the four carbon atoms of the butyl chain, with the signal for the carbon of the -CF₃ group likely appearing as a quartet due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | - A triplet for the -CF₃ group due to coupling with the adjacent methylene protons.[8] |
| Mass Spec (ESI+) | - A prominent peak corresponding to the molecular ion of the free amine [M+H]⁺ at m/z 128.068. |
Application in Drug Development: Synthesis of AAK1 Inhibitors
A significant application of this compound is in the synthesis of imidazo[1,2-b]pyridazine-based compounds, which have been identified as potent inhibitors of Adaptor-Associated Kinase 1 (AAK1).[9][10] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[9][11] Inhibition of AAK1 is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including neuropathic pain, Alzheimer's disease, Parkinson's disease, and schizophrenia.[12][13][14]
Role of this compound in the Synthesis of an AAK1 Inhibitor
In the synthesis described in patent WO2013134219A1, this compound is reacted with a chlorinated imidazo[1,2-b]pyridazine core. The amine displaces the chlorine atom in a nucleophilic aromatic substitution reaction to form the final inhibitor compound.
Caption: Reaction scheme for the synthesis of an AAK1 inhibitor.[9][10]
AAK1 Signaling Pathway and Therapeutic Rationale
AAK1 regulates clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex.[11][15] This phosphorylation event is crucial for the recruitment of cargo proteins into clathrin-coated pits. By inhibiting AAK1, the internalization of certain receptors and transporters is modulated, which can have therapeutic effects in various disease states. In the context of neuropathic pain, AAK1 inhibitors are thought to reduce pain signaling by affecting the trafficking of pain-related receptors in sensory neurons.[16]
References
- 1. scbt.com [scbt.com]
- 2. gosset.ai [gosset.ai]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. rupress.org [rupress.org]
- 12. Development and therapeutic potential of adaptor-associated kinase 1 inhibitors in human multifaceted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]
In-depth Technical Guide: 4,4,4-Trifluorobutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 4,4,4-trifluorobutan-1-amine hydrochloride, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents and functional materials. This document details the molecular characteristics, synthesis protocols, and explores the potential biological activities of this compound, supported by available data. The content is structured to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into its applications and methodologies for its study.
Chemical and Physical Properties
This compound is a white solid organic compound. The presence of the trifluoromethyl group significantly influences its chemical properties, such as basicity and lipophilicity, which are critical parameters in drug design.[1]
| Property | Value | Reference |
| Molecular Weight | 163.57 g/mol | [2] |
| Molecular Formula | C₄H₉ClF₃N | |
| CAS Number | 84153-82-2 | [2] |
| Melting Point | 130-131 °C | |
| Solubility | Soluble in water and polar organic solvents. | |
| Appearance | White solid |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a commercially available fluorinated precursor. A common synthetic route involves the reduction of a corresponding nitrile or amide.
Experimental Protocol: Synthesis via Reduction of 4,4,4-Trifluorobutanamide
This protocol outlines a general procedure for the synthesis of 4,4,4-trifluorobutan-1-amine from its corresponding amide, followed by conversion to the hydrochloride salt.
Materials:
-
4,4,4-trifluorobutanamide
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Amide Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4,4,4-trifluorobutanamide in an anhydrous solvent (diethyl ether or THF) is prepared.
-
To this solution, a reducing agent (e.g., LiAlH₄ or BH₃·THF) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with the organic solvent.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4,4-trifluorobutan-1-amine.
-
Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether) and a solution of hydrochloric acid in an appropriate solvent is added dropwise with stirring.
-
The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Biological and Pharmacological Relevance
The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] Fluorinated compounds, including those with a trifluoromethyl group, are prevalent in a wide range of pharmaceuticals.
Potential Antimicrobial Activity
While specific studies on the antimicrobial properties of this compound are not extensively detailed in the public domain, the broader class of fluorinated amines and related compounds has demonstrated antimicrobial potential.[6][7][8][9][10] The proposed mechanism often involves the disruption of microbial cell membranes or interference with essential enzymatic processes, enhanced by the unique electronic properties of the fluorine atoms.
Potential Anticancer Activity
Derivatives of fluorinated compounds are actively being investigated for their anticancer properties.[11][12][13] The trifluoromethyl group can enhance the lipophilicity of a molecule, facilitating its passage through cell membranes and improving its interaction with intracellular targets. While direct evidence for the anticancer activity of this compound is limited, it serves as a valuable building block for the synthesis of more complex molecules with potential cytostatic or cytotoxic effects.
Applications in Drug Development
This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules.[14] Its trifluoromethyl group and primary amine functionality make it a valuable synthon for introducing a trifluorobutyl moiety into a target structure. This can be particularly advantageous in the development of:
-
Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other chemical groups and can enhance binding to enzyme active sites.
-
Receptor Ligands: The incorporation of this moiety can modulate the binding affinity and selectivity of ligands for their target receptors.
-
Metabolically Stable Analogs: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.[1]
Conclusion
This compound is a chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its well-defined molecular weight and physicochemical properties, largely influenced by the trifluoromethyl group, make it an attractive building block for the synthesis of novel compounds with desired biological activities. While further research is required to fully elucidate its specific biological mechanisms and therapeutic applications, the foundational information provided in this guide serves as a valuable starting point for researchers and developers in this exciting area of study. The continued exploration of fluorinated compounds like this holds great promise for the future of drug discovery and development.
References
- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antimicrobial activity of 7-fluoro-3-aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assessment of the antimicrobial activity of a local sustained release device containing amine fluoride for the treatment of oral infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluorobutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 4,4,4-trifluorobutan-1-amine hydrochloride, a valuable fluorinated building block in pharmaceutical and materials science research. The document outlines key synthetic strategies, including the reduction of 4,4,4-trifluorobutyronitrile and the reductive amination of 4,4,4-trifluorobutanal. Detailed experimental protocols, quantitative data from analogous reactions, and process flow diagrams are presented to facilitate practical application in a laboratory setting.
Introduction
4,4,4-Trifluorobutan-1-amine and its hydrochloride salt are important intermediates in the synthesis of various organic molecules. The presence of the trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, bioavailability, and binding affinity. This guide explores the most common and effective methods for the preparation of this compound, providing a foundation for its synthesis and application in research and development.
Synthesis Pathways
Two principal synthetic routes to this compound have been identified:
-
Pathway 1: Reduction of 4,4,4-Trifluorobutyronitrile. This is a direct and efficient method for the synthesis of the target amine. The nitrile can be reduced using catalytic hydrogenation or chemical hydrides.
-
Pathway 2: Reductive Amination of 4,4,4-Trifluorobutanal. This two-step, one-pot reaction involves the formation of an imine from the corresponding aldehyde and ammonia, followed by in-situ reduction to the amine.
The following sections provide detailed experimental protocols for each pathway.
Pathway 1: Reduction of 4,4,4-Trifluorobutyronitrile
The reduction of the nitrile group in 4,4,4-trifluorobutyronitrile offers a straightforward route to 4,4,4-trifluorobutan-1-amine. Both catalytic hydrogenation and reduction with lithium aluminum hydride are effective methods.
Catalytic Hydrogenation using Raney Nickel
Catalytic hydrogenation with Raney Nickel is a widely used industrial method for the reduction of nitriles. The reaction is typically carried out in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.[1]
Experimental Protocol:
-
Reaction Setup: To a high-pressure autoclave, add 4,4,4-trifluorobutyronitrile (1.0 eq.), methanol as the solvent (10-12 parts by weight relative to the nitrile), Raney Nickel (5-10% by weight of the nitrile), and a 25% aqueous ammonia solution (1.5-2.0 parts by weight relative to the nitrile).[1]
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 1 MPa and heat to a temperature between 30-90 °C.[1] Maintain vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using GC-MS. The reaction is typically complete within 8 hours.[1]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Isolation of Free Amine: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. The resulting crude 4,4,4-trifluorobutan-1-amine can be purified by distillation.
-
Hydrochloride Salt Formation: Dissolve the purified amine in a suitable solvent such as diethyl ether or isopropanol. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Quantitative Data (based on analogous reactions):
| Parameter | Value | Reference |
| Substrate | 2,4,6-Trifluorobenzonitrile | [1] |
| Yield | 85% | [1] |
| Purity | >99% | [1] |
| Temperature | 90 °C | [1] |
| Pressure | 1 MPa | [1] |
Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[2] This method is well-suited for laboratory-scale synthesis.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes). Cool the suspension to 0 °C in an ice bath.
-
Addition of Nitrile: Dissolve 4,4,4-trifluorobutyronitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (3X mL), where X is the weight of LiAlH₄ in grams.
-
Isolation of Free Amine: Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF. Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4,4-trifluorobutan-1-amine.
-
Hydrochloride Salt Formation: Follow the procedure described in section 3.1.
Quantitative Data (General Procedure):
| Parameter | Value |
| Yield | Typically high |
| Purity | Dependent on purification |
| Temperature | Reflux in THF |
| Reaction Time | 4-6 hours |
Pathway 2: Reductive Amination of 4,4,4-Trifluorobutanal
This pathway involves the initial synthesis of 4,4,4-trifluorobutanal, followed by its conversion to the amine via reductive amination.
Synthesis of 4,4,4-Trifluorobutanal
A potential route to 4,4,4-trifluorobutanal starts from 3-bromo-1,1,1-trifluoropropane, which is converted to the corresponding Grignard reagent and then reacted with a formylating agent like N,N-dimethylformamide (DMF).
Experimental Protocol (based on analogous Grignard reactions):
-
Grignard Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromo-1,1,1-trifluoropropane (1.0 eq.) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.
-
Formylation: Cool the Grignard solution to 0 °C and add N,N-dimethylformamide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,4,4-trifluorobutanal. The aldehyde can be purified by distillation.
Reductive Amination of 4,4,4-Trifluorobutanal
The crude or purified 4,4,4-trifluorobutanal can be converted to the primary amine in a one-pot reaction.
Experimental Protocol:
-
Imine Formation: Dissolve 4,4,4-trifluorobutanal (1.0 eq.) in methanol. Add a solution of ammonia in methanol (7N, 5-10 eq.). Stir the mixture at room temperature for 1-2 hours to form the imine in situ.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise. Stir the reaction at room temperature for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.
-
Isolation of Free Amine: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude 4,4,4-trifluorobutan-1-amine.
-
Hydrochloride Salt Formation: Follow the procedure described in section 3.1.
Quantitative Data (General Procedure):
| Parameter | Value |
| Yield | Moderate to high |
| Purity | Dependent on purification |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours |
Process Flow Diagrams
Caption: Catalytic Hydrogenation of 4,4,4-Trifluorobutyronitrile.
Caption: LiAlH₄ Reduction of 4,4,4-Trifluorobutyronitrile.
Caption: Reductive Amination of 4,4,4-Trifluorobutanal.
Conclusion
The synthesis of this compound can be effectively achieved through multiple pathways. The reduction of 4,4,4-trifluorobutyronitrile, either by catalytic hydrogenation or with a chemical hydride like LiAlH₄, offers a direct and efficient route. The reductive amination of 4,4,4-trifluorobutanal provides a viable alternative, particularly if the aldehyde is readily accessible. The choice of the optimal synthetic route will depend on factors such as the scale of the reaction, available equipment, and safety considerations. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important fluorinated building block.
References
Spectroscopic Profile of 4,4,4-Trifluorobutan-1-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4,4-trifluorobutan-1-amine hydrochloride (CAS Number: 84153-82-2). Due to the limited availability of experimentally derived public data, this guide incorporates high-quality predicted Nuclear Magnetic Resonance (NMR) data alongside expected characteristic peaks for Infrared (IR) Spectroscopy and Mass Spectrometry (MS) based on the compound's chemical structure and the known spectroscopic behavior of related fluorinated amines. Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.
Chemical Structure and Properties
IUPAC Name: 4,4,4-trifluorobutan-1-amine;hydrochloride Molecular Formula: C₄H₉ClF₃N Molecular Weight: 163.57 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
Predicted for a solution in Deuterium Oxide (D₂O) at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.15 | Triplet (t) | 2H | -CH ₂-NH₃⁺ (C1) |
| ~2.40 | Quartet of Triplets (qt) | 2H | -CH ₂-CF₃ (C3) |
| ~2.05 | Multiplet (m) | 2H | -CH₂-CH ₂-CH₂- (C2) |
Note: The -NH₃⁺ protons are typically broad and may exchange with D₂O, potentially rendering them not observable.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Predicted for a solution in Deuterium Oxide (D₂O) at 100 MHz.
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~126 | Quartet (q) | -C F₃ (C4) |
| ~39 | Singlet (s) | -C H₂-NH₃⁺ (C1) |
| ~31 | Quartet (q) | -C H₂-CF₃ (C3) |
| ~20 | Singlet (s) | -CH₂-C H₂-CH₂- (C2) |
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3200-2800 | Strong, Broad | N-H stretch (Ammonium salt) |
| 2960-2850 | Medium | C-H stretch (Aliphatic) |
| 1620-1500 | Medium | N-H bend (Ammonium salt) |
| 1470-1430 | Medium | C-H bend (Aliphatic) |
| 1350-1150 | Strong | C-F stretch (Trifluoromethyl group) |
Table 4: Expected Mass Spectrometry Fragmentation
For the free amine, 4,4,4-trifluorobutan-1-amine.
| m/z | Proposed Fragment | Notes |
| 127 | [C₄H₈F₃N]⁺ | Molecular ion (M⁺) |
| 112 | [M - CH₃]⁺ | Loss of a methyl radical (unlikely as primary fragmentation) |
| 98 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical |
| 82 | [M - CH₂NH₂]⁺ | Cleavage adjacent to the CF₃ group |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, formation of iminium ion |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
2. ¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For signal-to-noise improvement, 8-16 scans are typically sufficient for a sample of this concentration.
3. ¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
The number of scans required will be significantly higher than for ¹H NMR (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-addition of 16-32 scans is common to improve the signal-to-noise ratio.
-
The final spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
1. Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
The sample should be fully dissolved.
2. Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Use a positive ion mode for ESI, as the amine is readily protonated.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
For fragmentation analysis (MS/MS), select the molecular ion (or the [M+H]⁺ ion) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Technical Guide: Solubility Profile of 4,4,4-Trifluorobutan-1-amine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4,4-Trifluorobutan-1-amine hydrochloride is an aliphatic amine salt containing a terminal trifluoromethyl group. This structural motif is of significant interest in medicinal chemistry and materials science, as the trifluoromethyl group can modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, formulation, and biological screening processes. As an amine salt, its solubility is governed by the high lattice energy of the crystalline solid and the ability of a solvent to solvate both the ammonium cation and the chloride anion.[1] This guide provides a summary of its known solubility characteristics and details the standard experimental protocols for solubility determination.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 84153-82-2 | [2][3][4] |
| Molecular Formula | C₄H₉ClF₃N | [2][3] |
| Molecular Weight | 163.57 g/mol | [2][3][4] |
| Appearance | White solid | [3] |
| Melting Point | 130-131 °C | [3] |
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and general principles of amine salt solubility provide guidance. The compound is described as being soluble in water and polar solvents like methanol and ethanol.[3] Generally, amine hydrochlorides exhibit higher solubility in polar protic solvents that can effectively solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions. Solubility is expected to be lower in non-polar or aprotic solvents.
Table 1: Qualitative and Expected Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | [3] Effective solvation of both ammonium cation and chloride anion through hydrogen bonding. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Sparingly Soluble to Soluble | Good solvation of the cation, but less effective solvation of the chloride anion compared to protic solvents. |
| Low-Polarity | Dichloromethane, Tetrahydrofuran (THF) | Poorly Soluble | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Non-Polar | Hexane, Toluene | Insoluble | Lack of favorable intermolecular interactions to dissolve the ionic compound. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for research and development. The most common and reliable method is the shake-flask technique, followed by quantitative analysis of the supernatant.[5][6][7]
4.1. Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the equilibrium solubility of a compound at a specific temperature.[5][6]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.[6][7]
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][6][8]
-
Phase Separation: Allow the vials to stand at the controlled temperature to let undissolved solids settle. Centrifuge the vials at high speed (e.g., 15,000 rpm) or filter the suspension using a fine (e.g., 0.45 µm) filter to separate the saturated supernatant from the solid.[5][9][10]
-
Quantification: Carefully remove an aliquot of the clear supernatant.
-
Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[5][11]
-
Calculation: Calculate the solubility from the measured concentration, typically expressed in mg/mL or mol/L.
4.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying the concentration of a solute in the saturated solution obtained from the shake-flask experiment.[9][11]
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable diluent.[9]
-
Chromatography: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the filtered and diluted supernatant from the solubility experiment into the HPLC system under the same conditions.[9]
-
Concentration Determination: Use the calibration curve to determine the concentration of the compound in the sample.[7][9]
Visualizations
The following diagrams illustrate the experimental workflow and the key factors that influence the solubility of amine salts.
Caption: A stepwise workflow for determining equilibrium solubility via the shake-flask method.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 4,4,4-Trifluoro-1-butanamine hydrochloride 95% | CAS: 84153-82-2 | AChemBlock [achemblock.com]
- 3. biosynce.com [biosynce.com]
- 4. scbt.com [scbt.com]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. bioassaysys.com [bioassaysys.com]
- 8. quora.com [quora.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. improvedpharma.com [improvedpharma.com]
Commercial Availability and Synthetic Utility of 4,4,4-Trifluorobutan-1-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to significantly modulate the physicochemical and pharmacokinetic properties of drug candidates. Its introduction can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. 4,4,4-Trifluorobutan-1-amine hydrochloride has emerged as a key building block for introducing the 4,4,4-trifluorobutyl moiety, offering a versatile platform for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its application in drug discovery and development.
Commercial Availability
This compound (CAS Number: 84153-82-2) is readily available from a range of chemical suppliers. Researchers can procure this compound in quantities ranging from grams to hundreds of kilograms, catering to both small-scale research and larger-scale development needs.[1] The purity of the commercially available product is typically high, with most suppliers offering grades of 95% or greater than 97%.[1]
Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Purity | Available Quantities |
| Advanced ChemBlocks | 95% | 5g, 25g, 100g |
| BIOSYNCE | >97% | Gram to hundreds of kilograms scale |
| Santa Cruz Biotechnology | Not specified | Inquire for details |
| MOLBASE | Varies by supplier | Varies by supplier |
| Doron Scientific | Not specified | Inquire for details |
| Crysdot LLC | Not specified | Inquire for details |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 84153-82-2 |
| Molecular Formula | C4H9ClF3N |
| Molecular Weight | 163.57 g/mol |
| Appearance | White solid |
| Melting Point | 130-131 °C |
| Solubility | Soluble in water, methanol, and ethanol |
Synthesis of this compound
While multiple synthetic routes to trifluoromethylated amines exist, a common and reliable method for the preparation of 4,4,4-trifluorobutan-1-amine involves the reduction of 4,4,4-trifluorobutanamide. This precursor can be synthesized from 4,4,4-trifluorobutanoic acid. The hydrochloride salt is then formed by treating the free amine with hydrochloric acid.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4,4,4-Trifluorobutanamide
-
To a solution of 4,4,4-trifluorobutanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, slowly add thionyl chloride (1.1 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4,4,4-trifluorobutanoyl chloride.
-
Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of excess aqueous ammonia.
-
Stir the mixture vigorously for 1-2 hours.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,4,4-trifluorobutanamide.
Step 2: Reduction of 4,4,4-Trifluorobutanamide to 4,4,4-Trifluorobutan-1-amine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH4) (2-3 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Cool the suspension to 0 °C and slowly add a solution of 4,4,4-trifluorobutanamide (1 equivalent) in the same anhydrous solvent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with the ether solvent.
-
Dry the filtrate over anhydrous sodium sulfate and carefully remove the solvent by distillation to obtain the crude 4,4,4-trifluorobutan-1-amine.
Step 3: Formation of this compound
-
Dissolve the crude 4,4,4-trifluorobutan-1-amine in a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Application in Drug Development
This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its primary amine functionality allows for a variety of chemical transformations, most notably the formation of amides, sulfonamides, and secondary amines through reductive amination.
Representative Application Workflow: Amide Bond Formation
Caption: General workflow for amide bond formation using 4,4,4-trifluorobutan-1-amine.
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of the desired carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture. Note: The free amine can be generated in situ by the base.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4,4,4-trifluorobutyl)amide.
Conclusion
This compound is a commercially accessible and synthetically versatile building block that is of significant interest to the pharmaceutical and agrochemical industries. Its utility in introducing the trifluoromethyl group into molecular scaffolds allows for the fine-tuning of critical drug-like properties. The straightforward synthetic accessibility and the reactivity of its primary amine functionality make it an invaluable tool for researchers and scientists engaged in the design and development of novel chemical entities.
References
An In-Depth Technical Guide to the Purity Analysis of 4,4,4-Trifluorobutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluorobutan-1-amine hydrochloride is a fluorinated organic compound of increasing interest in the pharmaceutical and agrochemical industries. Its unique trifluoromethyl group can significantly alter the metabolic stability, lipophilicity, and binding affinity of parent molecules. As with any active pharmaceutical ingredient (API) or advanced intermediate, ensuring the purity of this compound is critical for the safety, efficacy, and reproducibility of the final product.
This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of this compound. It details potential impurities, and provides detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Potential Impurities in this compound
The impurity profile of this compound is intrinsically linked to its synthetic route. While various synthetic strategies exist for fluorinated amines, a common approach involves the reduction of a corresponding nitrile or amide, or the amination of a suitable precursor. A plausible synthetic pathway could start from 4,4,4-trifluorobutanol or a derivative.
A potential impurity could arise from the diazotization of 4,4,4-trifluorobutylamine, which is a known reaction to produce 4,4,4-trifluorobutanol. This reaction is reported to yield a small percentage of an isomeric alcohol, which could indicate the presence of a corresponding isomeric amine impurity in the starting material.
Based on potential synthetic routes, the following table summarizes likely impurities:
| Impurity Name | Structure | Potential Source |
| 4,4,4-Trifluorobutanol | CF₃CH₂CH₂CH₂OH | Hydrolysis of the amine or incomplete amination of the alcohol. |
| 4,4,4-Trifluorobutanal | CF₃CH₂CH₂CHO | Incomplete reduction of a precursor or oxidation of 4,4,4-trifluorobutanol. |
| 3,3,3-Trifluoropropan-1-amine | CF₃CH₂CH₂NH₂ | Impurity in starting materials. |
| Isomeric Trifluorobutanol | Isomeric alcohol | Potential byproduct from the synthesis of 4,4,4-trifluorobutanol, a likely precursor. This suggests the possibility of an isomeric amine impurity. |
| Unreacted Starting Materials | Varies | Incomplete reaction of precursors used in the synthesis. |
| Residual Solvents | Varies | Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane). |
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. Due to the lack of a strong chromophore in 4,4,4-trifluorobutan-1-amine, derivatization is often necessary for sensitive UV or fluorescence detection.
3.1.1. Experimental Protocol: HPLC with Pre-column Derivatization
This protocol utilizes o-phthalaldehyde (OPA) as a derivatization reagent for primary amines, allowing for highly sensitive fluorescence detection.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation: 340 nm, Emission: 450 nm
-
-
Derivatization Procedure (can be automated in the autosampler):
-
Prepare a borate buffer (0.4 M, pH 10.2).
-
Prepare the OPA/3-MPA reagent by dissolving OPA and 3-MPA in the borate buffer.
-
In the autosampler, mix the sample/standard solution with the OPA/3-MPA reagent and allow to react for a defined period (e.g., 1-2 minutes) before injection.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
-
Prepare a reference standard solution at the same concentration.
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).
-
Quantify specific impurities using reference standards if available.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the high polarity of amines, derivatization is often employed to improve chromatographic peak shape and reduce tailing.
3.2.1. Experimental Protocol: GC-MS with Derivatization
This protocol uses trifluoroacetic anhydride (TFAA) for derivatization, which is suitable for primary amines and introduces a trifluoroacetyl group, making the analyte more volatile and amenable to GC analysis.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
Chemicals and Reagents:
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
This compound reference standard
-
-
Derivatization Procedure:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Add an excess of TFAA.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).
-
Cool the reaction mixture and inject an aliquot into the GC-MS.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized 4,4,4-trifluorobutan-1-amine.
-
Identify potential impurities by their mass spectra and retention times.
-
Determine the purity by the area percent method.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. Both ¹H and ¹⁹F qNMR can be powerful tools for the purity assessment of this compound.
3.3.1. Experimental Protocol: ¹H qNMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Chemicals and Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆).
-
A certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: HPLC Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |
| Sample A | 12.5 | 1,250,000 | 99.5 | 4,4,4-Trifluorobutan-1-amine |
| 8.2 | 3,000 | 0.24 | Impurity 1 | |
| 10.1 | 2,000 | 0.16 | Impurity 2 |
Table 2: GC-MS Impurity Profile
| Retention Time (min) | Proposed Identity | Key Mass Fragments (m/z) | Relative Abundance (%) |
| 15.2 | Derivatized 4,4,4-Trifluorobutan-1-amine | [M]+, [M-CF₃]+, etc. | 99.6 |
| 13.8 | Derivatized Impurity X | ... | 0.3 |
| 16.5 | Derivatized Impurity Y | ... | 0.1 |
Table 3: qNMR Purity Determination
| Sample ID | Analyte Signal (ppm) | Internal Standard | Purity by ¹H qNMR (%) | Purity by ¹⁹F qNMR (%) |
| Sample A | e.g., ~3.0 (t) | Maleic Acid | 99.2 ± 0.2 | 99.3 ± 0.2 |
Visualizations
Diagrams of Analytical Workflows and Logical Relationships
Caption: General workflow for the purity analysis of 4,4,4-trifluorobutan-1-amine HCl.
Caption: Logical relationship between the synthetic pathway and potential impurities.
Conclusion
The purity analysis of this compound requires a multi-faceted analytical approach to ensure the quality and safety of this important chemical intermediate. A combination of high-resolution chromatographic techniques, such as HPLC and GC-MS, with a primary quantification method like qNMR, provides a robust strategy for purity determination and impurity profiling. The detailed protocols and methodologies presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish comprehensive quality control procedures for this compound.
4,4,4-Trifluorobutan-1-amine Hydrochloride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4,4,4-trifluorobutan-1-amine hydrochloride (CAS No. 84153-82-2). The following sections detail the potential hazards, recommended handling procedures, and emergency protocols necessary for the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, the compound presents the following hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H9ClF3N[2] |
| Molecular Weight | 163.57 g/mol [3] |
| CAS Number | 84153-82-2[1][2][3] |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point/Freezing Point | Data not available |
| Boiling Point and Boiling Range | Data not available |
| Flash Point | Data not available |
| Evaporation Rate | Data not available |
| Flammability (solid, gas) | Data not available |
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimizing risk.
Handling
-
Ventilation: Handle in a well-ventilated place, preferably under a chemical fume hood.[4][5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7][8][9][10]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][11] Remove and wash contaminated clothing before reuse.[11]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4][11] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][12]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[5] Use non-sparking tools to prevent fire caused by electrostatic discharge.[4][6]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6][11]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5]
-
Storage Conditions: Store at room temperature.[12]
Experimental Protocols: Spill and Exposure Management
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel to a safe area.[4]
-
Personal Protection: Wear appropriate personal protective equipment, including a respirator if necessary.[4][11]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Cleanup: For small spills, sweep up and shovel into a suitable container for disposal.[11] For large spills, wet vacuum or siphon into a suitable container.[7] Avoid dust formation.[4][11]
-
Disposal: Dispose of the collected material in accordance with local, state, and federal regulations.[4][7]
First-Aid Measures
Table 3: First-Aid Protocols
| Exposure Route | Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][8][11] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4][5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][11]
Toxicological Information
Detailed toxicological data for this compound is limited. The available information indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[11]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Do not discharge into the environment.[4]
Visual Aids: Diagrams
Laboratory Handling Workflow
Caption: General laboratory workflow for handling this compound.
First-Aid Decision Pathway
Caption: Decision-making flowchart for first-aid procedures upon exposure.
References
- 1. chemical-label.com [chemical-label.com]
- 2. doronscientific.com [doronscientific.com]
- 3. scbt.com [scbt.com]
- 4. targetmol.com [targetmol.com]
- 5. fishersci.com [fishersci.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. cdn.greenbook.net [cdn.greenbook.net]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 11. fishersci.es [fishersci.es]
- 12. 4,4,4-Trifluoro-1-butanamine hydrochloride 95% | CAS: 84153-82-2 | AChemBlock [achemblock.com]
The Trifluorobutyl Amine Core: A Scaffolding for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Within the diverse landscape of organofluorine compounds, molecules featuring the 4,4,4-trifluorobutan-1-amine scaffold and its derivatives are emerging as promising building blocks for the development of novel therapeutics targeting a range of biological pathways. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of analogs and derivatives of 4,4,4-trifluorobutan-1-amine, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action.
The Significance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (-CF3) group, a key feature of the 4,4,4-trifluorobutan-1-amine core, imparts a unique set of physicochemical properties that are highly advantageous in drug design. Its strong electron-withdrawing nature can significantly influence the acidity or basicity of nearby functional groups, altering their interaction with biological targets. Furthermore, the metabolic stability of the C-F bond often translates to an increased in vivo half-life of drug candidates, a critical factor in optimizing dosing regimens. The lipophilicity conferred by the trifluoromethyl group can also enhance membrane permeability and improve oral bioavailability.
Synthesis of 4,4,4-Trifluorobutan-1-amine and its Analogs
The synthesis of 4,4,4-trifluorobutan-1-amine and its derivatives can be achieved through various synthetic routes. A common strategy involves the reduction of corresponding nitriles or amides. For instance, 4,4,4-trifluorobutanamide can serve as a versatile intermediate. Another approach involves the reductive amination of 4,4,4-trifluorobutanal. The synthesis of chiral fluorinated amines is of particular interest in medicinal chemistry, as stereochemistry often plays a crucial role in biological activity. Asymmetric synthesis strategies, such as those employing N-tert-butylsulfinyl imines, have been successfully utilized to produce enantiomerically enriched fluorinated amines.
Biological Activities and Therapeutic Applications
Derivatives of 4,4,4-trifluorobutan-1-amine have been investigated for a variety of therapeutic applications, leveraging the unique properties of the trifluoromethyl group to modulate the activity of key biological targets.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes that play a critical role in the metabolism of neurotransmitters. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. The 4,4,4-trifluorobutyl moiety has been incorporated into various heterocyclic scaffolds to explore their potential as MAO inhibitors.
Table 1: In Vitro MAO-B Inhibitory Activity of Representative 4,4,4-Trifluorobutyl-Containing Compounds
| Compound ID | Structure | MAO-B IC50 (µM) |
| 1a | N-((Benzofuran-5-yl)methyl)-4,4,4-trifluorobutan-1-amine | 0.037[1] |
| 1b | (2S,4S)-4-Fluoro-1-((2-(4-fluorophenyl)benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide | Data Not Available |
Note: The table presents a representative example of a potent MAO-B inhibitor incorporating a trifluoromethyl group, although not directly a 4,4,4-trifluorobutylamine derivative, it highlights the potential of this functional group in designing such inhibitors.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Other Potential Applications
The versatility of the 4,4,4-trifluorobutan-1-amine scaffold extends to other therapeutic areas. For instance, trifluoromethyl-containing pyrimidine and pyridine derivatives have demonstrated promising antifungal, insecticidal, anticancer, and antibacterial activities.[2][3][4] The incorporation of the trifluorobutyl amine moiety into these and other privileged scaffolds could lead to the discovery of novel agents with improved efficacy and pharmacokinetic properties.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are generalized methodologies for the synthesis and biological evaluation of 4,4,4-trifluorobutan-1-amine derivatives.
General Synthetic Procedure for N-Substituted 4,4,4-Trifluorobutan-1-amine Derivatives
A solution of 4,4,4-trifluorobutan-1-amine (1.0 eq) in a suitable solvent, such as dichloromethane or N,N-dimethylformamide, is treated with an appropriate aldehyde or ketone (1.1 eq) and a reducing agent, such as sodium triacetoxyborohydride (1.5 eq). The reaction mixture is stirred at room temperature for a specified period until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay. The assay measures the production of hydrogen peroxide from the oxidation of a substrate (e.g., kynuramine for MAO-A and benzylamine for MAO-B) by the respective MAO isoform. The reaction is carried out in the presence of horseradish peroxidase and a suitable probe (e.g., Amplex Red), which is converted to a fluorescent product in the presence of hydrogen peroxide. The fluorescence intensity is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.
Signaling Pathways and Logical Relationships
To visualize the logical flow of drug discovery and the mechanism of action of these compounds, Graphviz diagrams can be utilized.
Caption: A generalized workflow for the discovery of bioactive 4,4,4-trifluorobutan-1-amine derivatives.
Caption: The mechanism of action for 4,4,4-trifluorobutylamine derivatives as MAO inhibitors.
Conclusion and Future Directions
The 4,4,4-trifluorobutan-1-amine scaffold and its derivatives represent a promising area of research in drug discovery. The unique properties imparted by the trifluoromethyl group offer significant advantages in the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. While research in this specific area is still emerging, the foundational principles of medicinal chemistry and the proven success of other fluorinated compounds suggest a high potential for the development of clinically relevant drug candidates. Future research should focus on the systematic exploration of the chemical space around this scaffold, targeting a broader range of biological targets and employing advanced computational and synthetic methodologies to accelerate the discovery process. The detailed characterization of the structure-activity relationships and the elucidation of the precise mechanisms of action will be critical for the successful translation of these promising compounds into next-generation medicines.
References
- 1. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Trifluoromethyl Group: A Keystone in the Molecular Architecture of 4,4,4-Trifluorobutan-1-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide delves into the pivotal role of the trifluoromethyl moiety in shaping the physicochemical and pharmacological properties of 4,4,4-trifluorobutan-1-amine, a fluorinated aliphatic amine with potential applications in drug discovery. By examining its synthesis, key properties, and putative biological interactions, we illuminate the profound influence of this unique functional group.
Core Physicochemical and Pharmacokinetic Parameters
The introduction of a trifluoromethyl group dramatically alters the electronic and steric properties of a molecule, leading to significant changes in its lipophilicity, metabolic stability, and basicity. These modifications are critical in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.
| Property | Value (4,4,4-Trifluorobutan-1-amine) | Value (Butan-1-amine) | Role of the Trifluoromethyl Group |
| Molecular Weight ( g/mol ) | 127.11 | 73.14 | Increases molecular weight. |
| pKa | 9.7[1] | 10.6 | The strong electron-withdrawing nature of the CF₃ group lowers the basicity of the amine. |
| Calculated logP | 1.1[1] | 0.89 | Enhances lipophilicity, which can improve membrane permeability.[2] |
| Metabolic Stability | Predicted to be high | Moderate | The robust C-F bonds increase resistance to oxidative metabolism by cytochrome P450 enzymes.[3][2] |
The Trifluoromethyl Advantage: A Deeper Dive
The trifluoromethyl group is a bioisostere for a methyl group but imparts a range of advantageous properties that are highly sought after in drug design.
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation.[3][2] This increased stability can lead to a longer in vivo half-life of a drug, potentially allowing for less frequent dosing and improved patient compliance.[3] The CF₃ group can effectively block metabolic hotspots within a molecule.
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, as indicated by a higher logP value.[3][2] This property is crucial for enhancing a drug's ability to cross biological membranes, a key factor in oral absorption and distribution to target tissues, including penetration of the blood-brain barrier.[4]
Modulation of Basicity (pKa): As a potent electron-withdrawing group, the CF₃ moiety reduces the electron density on the nitrogen atom of the amine. This inductive effect lowers the pKa of 4,4,4-trifluorobutan-1-amine compared to its non-fluorinated counterpart, butan-1-amine.[5] This alteration in basicity can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, receptor binding, and pharmacokinetic properties.
Conformational Control: The steric bulk and stereoelectronic effects of the trifluoromethyl group can influence the conformational preferences of the molecule. This can be exploited to lock the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. Below are representative protocols for the synthesis of 4,4,4-trifluorobutan-1-amine and the determination of its key physicochemical and metabolic properties.
Synthesis of 4,4,4-Trifluorobutan-1-amine
Two common synthetic routes to primary amines are the reduction of a nitrile and the reductive amination of an aldehyde.
1. Reduction of 4,4,4-Trifluorobutyronitrile:
This method involves the reduction of the nitrile functional group to a primary amine.
-
Materials: 4,4,4-Trifluorobutyronitrile, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (HCl), sodium hydroxide (NaOH).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of 4,4,4-trifluorobutyronitrile in anhydrous diethyl ether is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of LiAlH₄ in anhydrous diethyl ether is added dropwise via the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude amine can be purified by distillation.
-
2. Reductive Amination of 4,4,4-Trifluorobutanal:
This one-pot reaction combines an aldehyde with an ammonia source and a reducing agent to form the primary amine.
-
Materials: 4,4,4-Trifluorobutanal, Ammonia (as ammonium acetate or a solution in methanol), Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoboorohydride (NaBH₃CN), Dichloromethane (DCM) or Methanol, Acetic acid (optional).
-
Procedure:
-
To a solution of 4,4,4-trifluorobutanal in DCM, ammonium acetate is added, and the mixture is stirred at room temperature.
-
After a period to allow for imine formation, sodium triacetoxyborohydride is added portion-wise.
-
The reaction is stirred at room temperature for several hours until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
-
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
-
Materials: 4,4,4-Trifluorobutan-1-amine, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Procedure:
-
A known amount of 4,4,4-trifluorobutan-1-amine is dissolved in either the aqueous or organic phase.
-
Equal volumes of the n-octanol and aqueous phases are added to a flask.
-
The flask is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully taken from both the aqueous and organic phases.
-
The concentration of the amine in each phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Materials: 4,4,4-Trifluorobutan-1-amine, Human liver microsomes (HLM), NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), Phosphate buffer (pH 7.4), Acetonitrile (containing an internal standard), LC-MS/MS system.
-
Procedure:
-
A reaction mixture containing HLM in phosphate buffer is prepared and pre-warmed to 37°C.
-
The reaction is initiated by adding a solution of 4,4,4-trifluorobutan-1-amine (at a final concentration typically around 1 µM) and the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately quenched by adding ice-cold acetonitrile containing an internal standard.
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Putative Biological Interactions and Signaling Pathways
While specific biological targets for 4,4,4-trifluorobutan-1-amine have not been extensively characterized, its structural similarity to endogenous neurotransmitters and other bioactive amines suggests potential interactions with neuroreceptors and transporters. The trifluoromethyl group can significantly influence these interactions.
Potential Interaction with GABA-A Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The GABA-A receptor, a ligand-gated ion channel, possesses multiple allosteric binding sites that can be modulated by various small molecules. Simple aliphatic amines have been shown to interact with these sites. The trifluoromethyl group in 4,4,4-trifluorobutan-1-amine could influence its binding affinity and modulatory effect on the GABA-A receptor, potentially acting as a positive or negative allosteric modulator.
Caption: Putative allosteric modulation of the GABA-A receptor.
Potential Interaction with the Serotonin Transporter (SERT)
The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Many psychoactive drugs target SERT. Alkylamines can interact with monoamine transporters. The trifluoromethyl group on 4,4,4-trifluorobutan-1-amine could alter its affinity and selectivity for SERT, potentially inhibiting serotonin reuptake.
Caption: Potential inhibition of the Serotonin Transporter (SERT).
Conclusion
The trifluoromethyl group is a powerful tool in medicinal chemistry, capable of profoundly influencing the properties of a lead compound. In the context of 4,4,4-trifluorobutan-1-amine, the CF₃ group enhances metabolic stability and lipophilicity while modulating basicity. These attributes make it and similar fluorinated aliphatic amines intriguing candidates for further investigation in drug discovery programs, particularly in the realm of neuropharmacology. The experimental protocols provided herein offer a framework for the synthesis and evaluation of such compounds, while the putative signaling pathway interactions highlight potential avenues for mechanistic studies. Further research is warranted to fully elucidate the pharmacological profile of 4,4,4-trifluorobutan-1-amine and to harness the full potential of the trifluoromethyl group in the design of novel therapeutics.
References
- 1. 4,4,4-Trifluorobutylamine | C4H8F3N | CID 136645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Untapped Potential of 4,4,4-Trifluorobutan-1-amine Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, is a privileged moiety known to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity.[1][2][3] This guide delves into the potential applications of a specific, yet underexplored, building block: 4,4,4-trifluorobutan-1-amine hydrochloride. While extensive research on this particular compound is not widely available in the public domain, this paper will extrapolate from the well-established principles of fluorinated amines in drug design to provide a comprehensive overview of its potential, along with hypothetical applications and detailed experimental frameworks.
Introduction to Trifluoromethylated Amines in Medicinal Chemistry
The introduction of a trifluoromethyl (CF3) group into a drug candidate can profoundly influence its biological activity and "drug-like" properties.[1] The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, impacting ionization at physiological pH and, consequently, target engagement and cell permeability. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a common challenge in drug development.[1]
One of the most compelling applications of trifluoroalkylamines is as bioisosteres for amide bonds. Amide bonds are ubiquitous in biologically active molecules but are often susceptible to enzymatic hydrolysis. Replacing an amide with a metabolically stable trifluoroethylamine moiety can preserve the key hydrogen bonding interactions while improving the compound's pharmacokinetic profile.
Physicochemical Properties of this compound
As a foundational building block, understanding the key physicochemical properties of this compound is crucial for its strategic incorporation into novel chemical entities.
| Property | Value | Source |
| CAS Number | 84153-82-2 | Echemi |
| Molecular Formula | C4H9ClF3N | Echemi |
| Molecular Weight | 163.57 g/mol | Echemi |
| Topological Polar Surface Area | 26 Ų | Echemi |
| Hydrogen Bond Donor Count | 2 | Echemi |
| Hydrogen Bond Acceptor Count | 4 | Echemi |
| Rotatable Bond Count | 2 | Echemi |
Potential Therapeutic Applications
While specific therapeutic agents containing the 4,4,4-trifluorobutan-1-amine moiety are not prominently featured in publicly available literature, its structural features suggest potential applications in several therapeutic areas. The trifluoromethyl group can enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) disorders. Additionally, its potential to improve metabolic stability could be advantageous in developing treatments for chronic conditions such as metabolic diseases. A related compound, 4,4,4-trifluorobutyronitrile, has been utilized as a building block in the agrochemical industry to enhance biological activity and improve physicochemical properties of pesticides.[4] This suggests that the 4,4,4-trifluorobutyl motif has the potential to confer desirable properties in biologically active molecules.
Hypothetical Drug Discovery Workflow
To illustrate how this compound could be integrated into a drug discovery program, the following workflow outlines a hypothetical screening and development process for a novel kinase inhibitor.
Caption: Hypothetical workflow for the discovery of kinase inhibitors.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism of action where a drug candidate incorporating the 4,4,4-trifluorobutylamino moiety inhibits a signaling pathway implicated in cancer cell proliferation.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
This section provides a representative, detailed experimental protocol for the synthesis of a hypothetical N-acylated derivative of 4,4,4-trifluorobutan-1-amine.
Synthesis of N-(4,4,4-trifluorobutyl)benzamide
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Suspend the amine salt in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (TEA) (2.2 eq) dropwise to the suspension. Stir for 10 minutes to liberate the free amine.
-
In a separate flask, dissolve benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4,4,4-trifluorobutyl)benzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Biological Data
To illustrate how biological data for a series of compounds derived from 4,4,4-trifluorobutan-1-amine might be presented, the following table shows hypothetical IC50 values for the inhibition of a target kinase.
| Compound ID | R-Group (on amide) | Kinase IC50 (nM) | Cell Proliferation IC50 (µM) |
| HYPO-001 | Phenyl | 150 | 2.5 |
| HYPO-002 | 4-Chlorophenyl | 75 | 1.2 |
| HYPO-003 | 4-Methoxyphenyl | 200 | 3.8 |
| HYPO-004 | Pyridin-3-yl | 50 | 0.8 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Conclusion
While this compound is not yet a widely documented building block in successful, publicly disclosed drug discovery campaigns, its inherent properties—conferred by the γ-trifluoromethyl group—position it as a potentially valuable tool for medicinal chemists. Its ability to enhance metabolic stability and modulate physicochemical properties aligns with key objectives in modern drug design. The hypothetical frameworks and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the untapped potential of this and similar fluorinated building blocks in the creation of next-generation therapeutics. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully elucidate the role of the 4,4,4-trifluorobutylamino moiety in medicinal chemistry.
References
An In-depth Technical Guide to 4,4,4-Trifluorobutan-1-amine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4,4-Trifluorobutan-1-amine hydrochloride is a key building block in medicinal chemistry, offering unique properties due to the presence of a trifluoromethyl group. This terminal trifluoromethyl moiety can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and potential applications of this compound in drug development, supported by detailed experimental protocols and spectroscopic data.
Chemical Properties and Data
This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 84153-82-2 | [1] |
| Molecular Formula | C4H9ClF3N | [1] |
| Molecular Weight | 163.57 g/mol | [1] |
| Melting Point | 130-131 °C | BIOSYNCE |
| Solubility | Soluble in water, methanol, and ethanol | BIOSYNCE |
| Appearance | White solid | BIOSYNCE |
| Purity | >97% | BIOSYNCE |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. Two common methods are the reduction of 4,4,4-trifluorobutanamide and the reductive amination of 4,4,4-trifluorobutanal.
Method 1: Reduction of 4,4,4-Trifluorobutanamide
This method involves the reduction of the corresponding amide, 4,4,4-trifluorobutanamide, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2] The resulting free amine is then treated with hydrochloric acid to form the hydrochloride salt.
Experimental Protocol:
-
Amide Reduction: In a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C in an ice bath.
-
A solution of 4,4,4-trifluorobutanamide in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.
-
The resulting precipitate is filtered off, and the filter cake is washed with THF.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the free amine, 4,4,4-trifluorobutan-1-amine.
-
Salt Formation: The crude amine is dissolved in a suitable solvent like diethyl ether or dichloromethane, and a solution of hydrogen chloride (e.g., 2M in diethyl ether) is added dropwise with stirring until precipitation is complete.
-
The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Method 2: Reductive Amination of 4,4,4-Trifluorobutanal
Reductive amination provides an alternative route, starting from 4,4,4-trifluorobutanal. This method typically involves the in-situ formation of an imine with ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride.[3][4]
Experimental Protocol:
-
Imine Formation and Reduction: 4,4,4-Trifluorobutanal is dissolved in a suitable solvent like methanol.
-
A solution of ammonia in methanol is added, and the mixture is stirred at room temperature to form the imine.
-
Sodium borohydride is then added portion-wise at 0 °C. The reaction is stirred at room temperature until completion.
-
Work-up: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the free amine.
-
Salt Formation: The hydrochloride salt is prepared as described in Method 1.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of this compound. The following are expected spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Assignment |
| ¹H NMR | ~3.1 | Triplet | -CH₂-NH₃⁺ |
| ~2.3 | Multiplet | -CF₃-CH₂- | |
| ~1.9 | Multiplet | -CH₂-CH₂-NH₃⁺ | |
| ¹³C NMR | ~125 (q, J ≈ 277 Hz) | Quartet | -CF₃ |
| ~38 | Carbon | -CH₂-NH₃⁺ | |
| ~30 (q, J ≈ 29 Hz) | Quartet | -CF₃-CH₂- | |
| ~20 | Carbon | -CH₂-CH₂-NH₃⁺ | |
| ¹⁹F NMR | ~ -66 | Triplet | -CF₃ |
Note: Chemical shifts are referenced to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Coupling constants (J) are approximate and can vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the amine hydrochloride and the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Strong, Broad | N-H stretching (from -NH₃⁺) |
| 2960-2850 | Medium | C-H stretching (aliphatic) |
| ~1600 | Medium | N-H bending (asymmetric) |
| ~1500 | Medium | N-H bending (symmetric) |
| 1300-1100 | Strong | C-F stretching |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of the free amine (4,4,4-trifluorobutan-1-amine) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Proposed Fragment |
| 127 | Low | [M]⁺ (Molecular ion) |
| 112 | Medium | [M - CH₃]⁺ |
| 98 | Medium | [M - C₂H₅]⁺ |
| 69 | High | [CF₃]⁺ |
| 30 | High | [CH₂NH₂]⁺ |
Applications in Drug Development
The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate.[5] The trifluoromethyl group in this compound can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the in vivo half-life of a drug.
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Improve Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
This compound serves as a valuable building block for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.
Potential as an Enzyme Inhibitor Building Block
The trifluoromethyl group can mimic a carbonyl group in its size and electronic properties, making trifluoromethyl-containing compounds potential inhibitors of proteases and other hydrolases. The amine functionality of 4,4,4-trifluorobutan-1-amine allows for its incorporation into peptide or small molecule scaffolds to target the active sites of enzymes.
References
In-depth Technical Guide: 4,4,4-Trifluorobutan-1-amine Hydrochloride - A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This document outlines the currently available scientific and technical information regarding 4,4,4-trifluorobutan-1-amine hydrochloride. Despite a comprehensive search of publicly accessible scientific literature, patent databases, and chemical repositories, there is a significant lack of in-depth data concerning its specific mechanism of action, biological targets, and quantitative pharmacological properties. The compound is primarily documented as a chemical intermediate. While some commercial suppliers allude to potential biological activities, these claims are not substantiated by published experimental evidence. This guide summarizes the existing information and highlights the current knowledge gaps.
Chemical and Physical Properties
This compound is a fluorinated organic compound. Its basic properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 84153-82-2 | [1][2] |
| Molecular Formula | C₄H₈F₃N·HCl | [2] |
| Molecular Weight | 163.57 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 130-131 °C | [1] |
| Solubility | Soluble in water and polar solvents (e.g., methanol, ethanol) | [1] |
Known Applications
Current information strongly indicates that the primary application of this compound is as a building block in organic synthesis .[1] Its trifluoromethyl group makes it a potentially useful precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.
Reported Biological Activities: An Overview
Several chemical suppliers note that this compound has been "proven to have multiple biological characteristics, including anti-bacterial and anti-fungal activity" and has "demonstrated its potential as an anti-cancer drug".[1] However, a thorough review of scientific literature and patent databases did not yield any specific studies that validate these claims. There is no publicly available data on the following critical aspects:
-
Mechanism of Action: The molecular targets and signaling pathways through which this compound might exert any biological effect remain unidentified.
-
Quantitative Data: No inhibition constants (Ki), IC50 values, or other quantitative measures of biological activity have been published.
-
Experimental Protocols: Detailed methodologies for any biological assays conducted with this compound are not available.
The absence of this information prevents the creation of any signaling pathway diagrams or detailed experimental workflows as requested.
The Role of Trifluoromethyl Groups in Drug Design
While specific data on this compound is lacking, the presence of the trifluoromethyl (CF₃) group is significant from a medicinal chemistry perspective. The CF₃ group can profoundly influence a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug.
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.
-
Binding Interactions: The electronegativity of the fluorine atoms can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets.
-
Conformational Effects: The steric bulk of the CF₃ group can influence the overall conformation of a molecule, which can be crucial for its interaction with a specific binding site.
It is plausible that this compound is used as a synthon to introduce the trifluoromethylbutylamine moiety into larger molecules to leverage these effects.
Logical Relationships and Potential Research Workflow
Given the status of this compound as a synthetic building block, a logical workflow for its future investigation from a drug discovery perspective would involve several key stages. The following diagram illustrates a hypothetical research and development pathway.
Caption: Hypothetical research workflow for developing bioactive compounds from this compound.
Conclusion and Future Directions
Future research should focus on the synthesis of derivatives of 4,4,4-trifluorobutan-1-amine and their subsequent screening in relevant biological assays to identify potential therapeutic applications. Should any derivative show promising activity, further studies would be required to determine its mechanism of action, identify its molecular targets, and establish a comprehensive pharmacological profile. Until such data becomes available, any discussion of the "mechanism of action" of this compound itself remains speculative.
References
Methodological & Application
Application Notes and Protocols: Incorporation of 4,4,4-Trifluorobutan-1-amine for C-terminal Modification of Peptides
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The strategic incorporation of fluorine into peptides is a powerful tool in medicinal chemistry to enhance their therapeutic properties. Fluorinated functional groups, such as the trifluoromethyl group, can significantly improve metabolic stability, proteolytic resistance, bioavailability, and binding affinity of peptide-based drugs.[1][2][3][4] This is attributed to the unique physicochemical properties of fluorine, including its high electronegativity, the strength of the carbon-fluorine bond, and the hydrophobicity of fluorinated moieties.[3]
While the incorporation of fluorinated amino acids is a common strategy, the modification of the peptide C-terminus with fluorinated amines offers a complementary approach to modulate peptide characteristics. This document provides detailed application notes and protocols for the proposed use of 4,4,4-trifluorobutan-1-amine hydrochloride in the C-terminal modification of peptides via solid-phase peptide synthesis (SPPS). The introduction of the 4,4,4-trifluorobutyl moiety is anticipated to enhance the lipophilicity and metabolic stability of the resulting peptide amide.
These protocols are based on well-established principles of Fmoc-based solid-phase peptide synthesis.[5][6][7]
Rationale for C-terminal 4,4,4-Trifluorobutyl Amidation
The introduction of a 4,4,4-trifluorobutyl group at the C-terminus of a peptide can offer several potential advantages:
-
Increased Metabolic Stability: The strong C-F bonds in the trifluoromethyl group are resistant to enzymatic degradation, potentially increasing the half-life of the peptide in vivo.[3][4]
-
Enhanced Lipophilicity: The trifluoromethyl group is significantly more hydrophobic than a methyl group, which can improve the peptide's ability to cross cellular membranes.[1][3]
-
Modulation of Conformation: The bulky and hydrophobic nature of the 4,4,4-trifluorobutyl group can influence the local peptide conformation, potentially leading to improved receptor binding and activity.[1][8]
-
19F NMR Probe: The fluorine atoms can serve as a sensitive reporter for ¹⁹F NMR studies to investigate peptide conformation, dynamics, and interactions with biological targets.[1][8]
Logical Workflow for Peptide Modification
The following diagram illustrates the key decision points and outcomes when considering the C-terminal functionalization of peptides with 4,4,4-trifluorobutan-1-amine.
Caption: Logical workflow for C-terminal peptide modification.
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a model peptide with a C-terminal 4,4,4-trifluorobutyl amide modification using Fmoc/tBu chemistry.
Materials
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diethyl ether
Protocol 1: Coupling of the First Amino Acid to Rink Amide Resin
This protocol describes the standard procedure for coupling the first Fmoc-protected amino acid to the Rink Amide resin.
-
Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF and wash the resin with DMF (3 x 1 min).
-
Deprotect the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 2: Peptide Chain Elongation
This protocol outlines the iterative steps for elongating the peptide chain.
-
Perform Fmoc deprotection of the resin-bound amino acid with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Couple the next Fmoc-amino acid (3 equivalents) using DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 2 hours.
-
Monitor the coupling reaction with a Kaiser test.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat steps 1-5 for each subsequent amino acid in the sequence.
Protocol 3: C-terminal Amidation with 4,4,4-Trifluorobutan-1-amine
This protocol details the final cleavage and amidation step to introduce the 4,4,4-trifluorobutyl group.
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
In a separate vial, dissolve 10 equivalents of this compound and 10 equivalents of a non-nucleophilic base (e.g., DIPEA) in a minimal amount of DMF.
-
Add the amine solution to the cleavage cocktail.
-
Add the cleavage cocktail containing the amine to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.
Illustrative Data
The following tables present hypothetical data for the synthesis and analysis of a model pentapeptide (e.g., H-Gly-Ala-Val-Leu-Ile-NH-CH₂CH₂CH₂CF₃).
Table 1: Synthesis Yield and Purity
| Parameter | Value |
| Resin Substitution | 0.5 mmol/g |
| Crude Peptide Yield | 75% |
| Purity by RP-HPLC | >95% |
Table 2: Mass Spectrometry Analysis
| Parameter | Expected (m/z) | Observed (m/z) |
| [M+H]⁺ | Calculated Value | Calculated Value ± 0.1 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the solid-phase synthesis of a C-terminally modified peptide.
Caption: Solid-phase peptide synthesis workflow.
Conclusion
The C-terminal modification of peptides with 4,4,4-trifluorobutan-1-amine represents a promising strategy for enhancing the drug-like properties of peptide therapeutics. The protocols outlined in this document provide a foundational methodology for researchers to explore the impact of this modification on their peptides of interest. The enhanced lipophilicity and metabolic stability conferred by the 4,4,4-trifluorobutyl group may lead to the development of more potent and effective peptide-based drugs. Further studies will be required to fully elucidate the structure-activity relationships of these modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
Protocol for N-acylation of 4,4,4-trifluorobutan-1-amine hydrochloride
Application Note
This document provides detailed experimental protocols for the N-acylation of 4,4,4-trifluorobutan-1-amine hydrochloride. This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group is a key structural motif in medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
The protocols described herein are applicable to the acylation of this compound with two common classes of acylating agents: acyl chlorides and acid anhydrides. The starting material is an amine hydrochloride salt, which necessitates the use of a base to both liberate the free amine and neutralize the acidic byproduct generated during the acylation reaction.
Two distinct and robust protocols are presented:
-
Protocol 1: N-acylation using an acyl chloride in the presence of an organic base (triethylamine) in an aprotic solvent (dichloromethane). This method is generally applicable for a wide variety of acyl chlorides.
-
Protocol 2: N-acylation using an acid anhydride with an inorganic base (sodium bicarbonate) in a biphasic or aqueous system. This provides a viable alternative, particularly for readily available anhydrides.
These protocols are designed to be accessible to researchers, scientists, and drug development professionals, providing a solid foundation for the synthesis of N-acyl-4,4,4-trifluorobutanamine derivatives.
Data Presentation
The following table summarizes representative reaction conditions for the N-acylation of primary amines, which can be adapted for this compound. The choice of acylating agent, base, and solvent can be critical for achieving high yields and purity.
| Amine Substrate (Example) | Acylating Agent | Base (Equivalents) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Primary Amine Hydrochloride | Acyl Chloride (1.1 eq) | Triethylamine (2.2 eq) | Dichloromethane | 2 - 4 | 0 to RT | Typically >85 |
| Primary Amine Hydrochloride | Acid Anhydride (1.2 eq) | Sodium Bicarbonate (2.5 eq) | Water/DCM | 1 - 3 | RT | Typically >80 |
| p-Aminophenol | 4-Bromobutyryl chloride | Excess p-aminophenol | Acetone | 2.5 | 0 to RT | 52[1] |
| Primary Amines | Acetic Anhydride | None (Neat) | None | 0.1 - 0.25 | RT | 90-98 |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
This protocol describes a general procedure for the reaction of this compound with an acyl chloride in the presence of triethylamine.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir the mixture at 0 °C for 15-20 minutes.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-acylated product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if solid.
Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This protocol details the N-acylation of this compound using an acid anhydride and sodium bicarbonate as the base.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, benzoic anhydride) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in water.
-
Addition of Acylating Agent: To the stirred aqueous solution, add the acid anhydride (1.2 eq) either neat or dissolved in a minimal amount of a water-miscible solvent.
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Upon completion, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Visualizations
General N-Acylation Reaction Scheme
Caption: General reaction scheme for the N-acylation of this compound.
Experimental Workflow for N-Acylation Protocol 1
Caption: Step-by-step workflow for the N-acylation using an acyl chloride (Protocol 1).
References
The Strategic Integration of 4,4,4-Trifluorobutan-1-amine Hydrochloride in Modern Drug Discovery: Applications and Protocols
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. Among these, 4,4,4-trifluorobutan-1-amine hydrochloride has emerged as a valuable synthon for the development of novel therapeutics. Its unique structural and physicochemical properties, imparted by the terminal trifluoromethyl group, offer significant advantages in modulating the bioactivity, metabolic stability, and pharmacokinetic profiles of drug candidates. These application notes provide an overview of the utility of this compound in drug discovery, complete with detailed experimental protocols for its incorporation into lead compounds.
Introduction to a Versatile Fluorinated Building Block
This compound is a primary amine building block characterized by a trifluoromethyl group at the terminus of a butyl chain. The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the lipophilicity and metabolic stability of a molecule.[1] Its presence can block sites of oxidative metabolism and improve binding affinity to target proteins, making it a desirable feature in the design of new chemical entities. This building block is particularly useful for introducing a trifluoromethylated aliphatic chain, a motif of growing interest in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 84153-82-2 | [2] |
| Molecular Formula | C4H9ClF3N | [2] |
| Molecular Weight | 163.57 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 130-131 °C | |
| Solubility | Soluble in water, methanol, and other polar solvents |
Applications in Drug Discovery
While specific examples of marketed drugs containing the 4,4,4-trifluorobutan-1-amine moiety are not prominently disclosed in publicly available literature, its application is evident in the patent literature for the synthesis of various classes of bioactive compounds. The primary utility of this building block lies in its ability to introduce a trifluorinated alkyl chain, which can probe hydrophobic pockets in target proteins and enhance metabolic stability.
Kinase Inhibitors
The development of selective kinase inhibitors is a major focus in oncology and immunology. The introduction of fluorinated moieties can improve the binding affinity and selectivity of these inhibitors. This compound can be utilized to synthesize inhibitors with modified side chains that interact with specific regions of the kinase active site.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into target molecules. These are generalized procedures that may require optimization based on the specific substrate.
Protocol 1: Reductive Amination for the Synthesis of Secondary Amines
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used to couple primary amines with aldehydes or ketones.
Reaction Scheme:
Figure 1: General workflow for reductive amination.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the aldehyde or ketone in DCM, add this compound and triethylamine at room temperature.
-
Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Table: Representative Reductive Amination Conditions
| Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 85 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 24 | 78 |
| 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCE | 18 | 82 |
Protocol 2: Amide Bond Formation
Amide bond formation is a fundamental transformation in medicinal chemistry. 4,4,4-Trifluorobutan-1-amine can be readily coupled with carboxylic acids using standard coupling reagents.
Reaction Scheme:
Figure 2: General workflow for amide bond formation.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the carboxylic acid in DMF, add DIPEA and HATU at room temperature.
-
After 5 minutes, add this compound to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by saturated aqueous LiCl solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Table: Representative Amide Coupling Conditions
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 92 |
| 4-Methoxybenzoic Acid | EDCI/HOBt | DIPEA | DMF | 88 |
| Acetic Acid | HATU | DIPEA | DMF | 95 |
Signaling Pathways and Logical Relationships
The incorporation of the 4,4,4-trifluorobutyl-1-amine moiety can influence the interaction of the resulting molecule with its biological target, thereby modulating specific signaling pathways. For instance, in the context of kinase inhibitors, this moiety can occupy a hydrophobic pocket, leading to enhanced inhibition of the kinase and downstream signaling.
Figure 3: Logical workflow in drug discovery using the building block.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its trifluoromethyl group offers distinct advantages for optimizing the pharmacological properties of lead compounds. The provided protocols for reductive amination and amide bond formation serve as a practical guide for researchers in the pharmaceutical industry to effectively utilize this building block in their drug discovery programs. Further exploration of its application in diverse therapeutic areas is warranted and holds the potential for the development of next-generation medicines.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 4,4,4-Trifluorobutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine and fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4,4,4-Trifluorobutan-1-amine hydrochloride serves as a valuable building block, enabling the introduction of a trifluorinated butyl sidechain, which can probe deeper into hydrophobic pockets of target proteins and improve pharmacokinetic profiles.
While specific literature on the use of this compound in heterocyclic synthesis is limited, its primary amine functionality allows for its application in well-established cyclocondensation reactions. This document provides detailed, generalized protocols for the synthesis of N-(4,4,4-trifluorobutyl)-substituted pyrroles and pyrimidines, based on classical organic reactions. These protocols serve as a foundational guide for researchers to develop novel fluorinated heterocycles.
Application Note 1: Synthesis of N-(4,4,4-Trifluorobutyl)pyrroles
The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles.[1][2] It involves the cyclocondensation reaction between a primary amine and a 1,4-dicarbonyl compound under mildly acidic or neutral conditions. This approach is highly effective for generating N-substituted pyrroles.[3]
General Reaction Scheme: Paal-Knorr Pyrrole Synthesis
Figure 1: General scheme for the Paal-Knorr synthesis of an N-(4,4,4-trifluorobutyl)pyrrole from 4,4,4-trifluorobutan-1-amine and a 1,4-dicarbonyl compound.
Experimental Protocol: General Procedure for Paal-Knorr Synthesis
Materials:
-
This compound (1.0 eq)
-
1,4-Dicarbonyl compound (e.g., 2,5-Hexanedione, 1.0 eq)
-
Sodium acetate (NaOAc) (1.1 eq)
-
Glacial acetic acid or Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the 1,4-dicarbonyl compound (1.0 eq), and sodium acetate (1.1 eq).
-
Add the reaction solvent (e.g., glacial acetic acid or ethanol) to achieve a substrate concentration of 0.2-0.5 M.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If acetic acid is the solvent, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃. If ethanol is the solvent, concentrate the mixture under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4,4,4-trifluorobutyl)pyrrole derivative.
Data Summary: Paal-Knorr Synthesis
| Entry | 1,4-Dicarbonyl Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Analytical Data |
| 1 | 2,5-Hexanedione | Acetic Acid | 118 | 6 | Not Reported | Not Reported | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
| 2 | 2,5-Hexanedione | Ethanol | 80 | 12 | Not Reported | Not Reported | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
| 3 | 3,4-Dimethyl-2,5-hexanedione | Acetic Acid | 118 | 10 | Not Reported | Not Reported | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
| 4 | 1-Phenyl-1,4-pentanedione | Toluene | 110 | 24 | Not Reported | Not Reported | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
| Note: The data in this table is hypothetical and serves as a template. Actual results are substrate-dependent and require experimental determination. |
Application Note 2: Synthesis of Trifluoromethyl-Substituted Pyrimidine Derivatives
The synthesis of pyrimidines can be achieved through the cyclocondensation of a primary amine with a 1,3-dicarbonyl compound or its equivalent, often followed by an oxidation or aromatization step. This method provides access to a wide range of substituted pyrimidines and dihydropyrimidines, which are prevalent scaffolds in pharmaceuticals.
General Reaction Scheme: Pyrimidine Synthesis
Figure 2: General scheme for the synthesis of a pyrimidine derivative from 4,4,4-trifluorobutan-1-amine, a 1,3-dicarbonyl compound, and an orthoformate.
Experimental Protocol: General Procedure for Pyrimidine Synthesis
Materials:
-
This compound (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., Acetylacetone, Ethyl acetoacetate, 1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
Ammonium chloride (NH₄Cl) (catalytic) or p-Toluenesulfonic acid (p-TsOH) (catalytic)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
If starting with the hydrochloride salt, pre-treat this compound with a base (e.g., triethylamine) in a suitable solvent and remove the resulting salt by filtration to obtain the free amine.
-
In a sealed reaction vessel, combine the free 4,4,4-trifluorobutan-1-amine (1.0 eq), the 1,3-dicarbonyl compound (1.0 eq), triethyl orthoformate (1.5 eq), and a catalytic amount of NH₄Cl or p-TsOH.
-
Add ethanol as the solvent to achieve a substrate concentration of 0.5-1.0 M.
-
Heat the mixture to 100-140 °C, either conventionally or using microwave irradiation, for 2-18 hours.
-
Monitor the reaction for the consumption of starting materials via TLC or GC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to afford the target pyrimidine derivative.
Data Summary: Pyrimidine Synthesis
| Entry | 1,3-Dicarbonyl Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Analytical Data |
| 1 | Acetylacetone | p-TsOH | 120 | 12 | Not Reported | Not Reported | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
| 2 | Ethyl acetoacetate | NH₄Cl | 140 (µW) | 2 | Not Reported | Not Reported | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
| 3 | Dibenzoylmethane | p-TsOH | 120 | 18 | Not Reported | Not Reported | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
| 4 | Ethyl 4,4,4-trifluoroacetoacetate | p-TsOH | 100 | 24 | Not Reported | Not Reported | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
| Note: The data in this table is hypothetical and serves as a template. Actual results are substrate-dependent and require experimental determination. |
Conclusion
This compound is a promising building block for accessing novel heterocyclic compounds bearing a fluorinated alkyl chain. The generalized Paal-Knorr and pyrimidine synthesis protocols provided herein offer robust starting points for researchers. These methods are versatile and can be adapted to a wide range of dicarbonyl substrates to generate diverse chemical libraries for screening in drug discovery and agrochemical development. Optimization of reaction conditions, including solvent, temperature, and catalyst, will be necessary to achieve maximal yields for specific target molecules. The characterization data outlined in the tables provides a template for the rigorous analysis required in the synthesis of novel chemical entities.
References
Application of 4,4,4-Trifluorobutan-1-amine Hydrochloride in Agrochemical Synthesis: A Review of Publicly Available Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine-containing moieties is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and overall performance. The trifluoromethyl group (CF₃), in particular, is a common feature in many successful pesticides, herbicides, and fungicides. 4,4,4-Trifluorobutan-1-amine hydrochloride is a building block that contains this key functional group, suggesting its potential utility in the synthesis of novel agrochemical active ingredients. However, a comprehensive review of publicly available scientific literature and patent databases reveals a lack of specific, documented examples of its direct application in the synthesis of commercialized or late-stage developmental agrochemicals.
While direct applications are not explicitly detailed, this document provides a general overview of the synthetic strategies where such a fluorinated amine could be employed, based on the established roles of similar fluorinated building blocks in agrochemical synthesis.
Potential Synthetic Applications
Based on the reactivity of the primary amine and the properties of the trifluoromethyl group, 4,4,4-trifluorobutan-1-amine could theoretically be incorporated into various agrochemical scaffolds. The primary amine functionality allows for a range of common chemical transformations.
A generalized workflow for the potential incorporation of 4,4,4-trifluorobutan-1-amine into an agrochemical backbone is presented below.
Caption: Potential synthetic pathways for 4,4,4-trifluorobutan-1-amine.
Hypothetical Experimental Protocols
The following are generalized, hypothetical protocols illustrating how this compound could be used in common synthetic transformations relevant to agrochemical synthesis. Note: These are not based on specific, published examples for this compound.
Protocol 1: General Procedure for Amide Synthesis
This protocol outlines a typical amide bond formation, a common linkage in many insecticides and fungicides.
-
Free Amine Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base (e.g., triethylamine, 1.1 eq) and stir at room temperature for 30 minutes to generate the free amine.
-
Acylation: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in an appropriate solvent.
-
Add a coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq) and stir for 15 minutes.
-
Slowly add the solution of the free 4,4,4-trifluorobutan-1-amine to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Upon reaction completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a mild acid, a mild base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-(4,4,4-trifluorobutyl)amide.
Protocol 2: General Procedure for Sulfonamide Synthesis
This protocol describes the formation of a sulfonamide, a functional group present in some herbicides.
-
Free Amine Preparation: Prepare the free base of 4,4,4-trifluorobutan-1-amine as described in Protocol 1, Step 1.
-
Sulfonylation: Cool the solution of the free amine to 0 °C.
-
Slowly add a solution of the desired sulfonyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1, Steps 7-10, to isolate the N-(4,4,4-trifluorobutyl)sulfonamide.
Data Presentation
As no specific reactions involving this compound in agrochemical synthesis are publicly documented, no quantitative data on yields, purity, or other metrics can be provided. The following table is a template that would be used to summarize such data if it were available.
| Scaffold Type | Reaction Type | Hypothetical Product Structure | Theoretical Yield (%) | Purity (%) | Analytical Method |
| Carboxamide | Amidation | R-CO-NH-(CH₂)₃-CF₃ | - | - | - |
| Sulfonamide | Sulfonylation | R-SO₂-NH-(CH₂)₃-CF₃ | - | - | - |
| Heterocycle | Nucleophilic Substitution | Het-NH-(CH₂)₃-CF₃ | - | - | - |
Conclusion
While this compound possesses structural features that make it an attractive building block for agrochemical synthesis, there is currently a lack of publicly available information detailing its specific use in this context. The protocols and pathways described herein are based on general principles of organic synthesis and the known reactivity of similar fluorinated compounds. Researchers and development professionals are encouraged to consider this building block in their synthetic strategies for novel agrochemicals, with the understanding that specific reaction conditions and outcomes would require empirical determination.
Application Notes and Protocols for Reactions with 4,4,4-Trifluorobutan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving 4,4,4-trifluorobutan-1-amine hydrochloride. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.
Overview of Reactivity
This compound is a primary amine salt. The trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which can influence the nucleophilicity of the amine. For reactions such as N-acylation or amide coupling, the free amine must be generated in situ by the addition of a non-nucleophilic base. The general reaction scheme involves the deprotonation of the amine hydrochloride followed by its reaction with an electrophile, such as a carboxylic acid activated with a coupling agent or an acyl chloride.
Experimental Protocols
General Protocol for Amide Coupling with Carboxylic Acids
This protocol describes a general method for the coupling of this compound with a carboxylic acid using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Slowly add DIPEA (2.5 eq) to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Amide Coupling Reactions
| Carboxylic Acid | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 6 | 85 |
| 4-Chlorobenzoic Acid | HATU | DIPEA | DMF | 8 | 82 |
| Indole-2-carboxylic acid | EDC/HOBt | DIPEA | DCM | 24 | Moderate |
| 1H-Pyrazole-5-carboxylic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Yields are representative and may vary depending on the specific carboxylic acid used and the optimization of reaction conditions. The data for indole-2-carboxylic acid and 1H-pyrazole-5-carboxylic acid are based on general procedures for similar compounds, as specific yield data for reactions with this compound were not available in the searched literature.[1][2]
Protocol for N-Acylation with Acyl Chlorides
This protocol outlines the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride of interest (e.g., Benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension.
-
In a separate flask, dissolve the acyl chloride (1.05 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Logical Workflow for Amide Coupling
Caption: Workflow for the amide coupling of this compound.
Signaling Pathway Context: Importance of Fluorinated Amides
While no specific signaling pathways involving this compound have been identified, its derivatives are of interest in drug discovery programs targeting various biological pathways. The incorporation of the trifluoromethyl group can modulate the pharmacological properties of a molecule, potentially leading to enhanced efficacy or selectivity for a particular target. For instance, fluorinated analogues of bioactive compounds are often investigated as inhibitors or modulators of enzymes, receptors, or ion channels implicated in disease.
The diagram below illustrates a generalized concept of how a drug candidate derived from this amine might interact with a cellular signaling pathway.
Caption: Conceptual interaction of a fluorinated amide with a generic signaling pathway.
References
- 1. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 4,4,4-trifluorobutan-1-amine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction The analysis of polar compounds such as primary amines by gas chromatography (GC) can be challenging due to their tendency to interact with the stationary phase, leading to poor peak shape and reduced sensitivity.[1][2] Derivatization is a crucial sample preparation step that converts polar, active hydrogen atoms on functional groups like amines (-NH2) into less polar, more volatile, and thermally stable derivatives.[2][3] This process significantly improves chromatographic behavior, enhancing peak symmetry, resolution, and detector response.[2][4] This application note provides detailed protocols for the derivatization of 4,4,4-trifluorobutan-1-amine using two common and effective methods: acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Principle of Derivatization Derivatization for GC analysis typically involves replacing the active hydrogens on the primary amine group with a nonpolar moiety.[3]
-
Acylation: This method involves the reaction of the amine with an acylating agent, such as trifluoroacetic anhydride (TFAA). The primary amine acts as a nucleophile, attacking the carbonyl carbon of the anhydride to form a stable, volatile N-trifluoroacetyl amide derivative.[5] The introduction of fluorine atoms can also significantly enhance the sensitivity of detection with an electron capture detector (ECD).[5][6]
-
Silylation: This is one of the most common derivatization techniques, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[7] Reagents like BSTFA are powerful silyl donors that react with the amine to form a TMS derivative.[8] These derivatives are generally more volatile and thermally stable, making them ideal for GC analysis.[6][7]
Recommended Derivatization Protocols
Two primary methods are recommended for the derivatization of 4,4,4-trifluorobutan-1-amine. The selection depends on the specific analytical requirements, such as desired sensitivity and potential for interfering substances.
Method 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from standard procedures for the trifluoroacetylation of primary amines.[1][5]
Experimental Protocol
-
Sample Preparation: Place a known amount of the 4,4,4-trifluorobutan-1-amine sample into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate, acetonitrile). Following this, add 100 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Tightly cap the vial with a PTFE-lined cap. Heat the mixture at 60-70°C for 15-30 minutes using a heating block or oven.[5]
-
Cooling & Analysis: Allow the vial to cool to room temperature. Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system. Note that the reaction produces trifluoroacetic acid as a byproduct, which must be compatible with the GC column or removed prior to analysis to prevent column damage.[6]
References
- 1. h-brs.de [h-brs.de]
- 2. researchgate.net [researchgate.net]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. GC용 시약 | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols: 4,4,4-Trifluorobutan-1-amine Hydrochloride in Proteomics Research
Disclaimer: A thorough review of scientific literature indicates that 4,4,4-trifluorobutan-1-amine hydrochloride is not a commonly documented reagent in proteomics research. The following application notes and protocols are presented as a theoretical framework based on the chemical properties of the compound and established principles in chemical proteomics. These are intended to guide researchers who may wish to explore the potential of this compound.
Theoretical Background and Potential Applications
This compound possesses two key chemical features relevant to proteomics: a primary amine and a trifluoromethyl group. The primary amine can serve as a reactive handle for conjugation to proteins or peptides, while the trifluoromethyl group can act as a unique reporter moiety.
Potential Applications:
-
Chemical Derivatization for Mass Spectrometry: The primary amine allows for the derivatization of proteins or peptides. By reacting it with amine-reactive reagents, it can be used to introduce the trifluoromethyl group as a stable tag. This could potentially alter the fragmentation of peptides in tandem mass spectrometry (MS/MS), providing novel structural information.
-
Quantitative Proteomics using Isobaric Labeling: The structure of 4,4,4-trifluorobutan-1-amine could serve as a scaffold for the development of novel isobaric mass tags for relative and absolute quantification, similar to well-established reagents like iTRAQ and TMT.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The trifluoromethyl group provides a sensitive nucleus for ¹⁹F NMR studies. Labeling proteins with this compound could enable the investigation of protein conformation, dynamics, and interactions without the background signals present in ¹H NMR.
-
Activity-Based Protein Profiling (ABPP): When incorporated into a larger chemical probe, the trifluoromethyl group could serve as a reporter or influence the binding affinity and selectivity of the probe for specific enzyme classes.
Proposed Experimental Protocols
Protocol 1: Derivatization of Peptides for Enhanced Mass Spectrometry Analysis
This protocol describes a hypothetical procedure for labeling the C-terminus or acidic amino acid side chains of peptides with this compound.
Materials:
-
Peptide sample (lyophilized)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
0.1% Trifluoroacetic acid (TFA) in water
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Peptide Resuspension: Resuspend the lyophilized peptide sample in anhydrous DMF.
-
Activation of Carboxyl Groups: Add a 5-fold molar excess of NHS and DCC to the peptide solution. Allow the reaction to proceed for 1 hour at room temperature to activate the carboxyl groups.
-
Labeling Reaction: Add a 10-fold molar excess of this compound and a 20-fold molar excess of TEA to the reaction mixture. Incubate for 2 hours at room temperature with gentle shaking.
-
Quenching: Quench the reaction by adding 0.1% TFA in water.
-
Sample Cleanup: Purify the labeled peptides using C18 SPE cartridges to remove excess reagents.
-
Mass Spectrometry Analysis: Analyze the labeled peptides by LC-MS/MS.
Protocol 2: Hypothetical Workflow for Quantitative Proteomics
This protocol outlines a theoretical workflow using a hypothetical set of isobaric tags derived from 4,4,4-trifluorobutan-1-amine.
Materials:
-
Protein extracts from different experimental conditions
-
Trypsin
-
Hypothetical Trifluoromethyl Isobaric Labeling Reagents (e.g., NHS-ester derivatives with different isotopic substitutions)
-
Acetonitrile (ACN)
-
TFA
Procedure:
-
Protein Digestion: Digest protein extracts with trypsin to generate peptides.
-
Peptide Labeling: Label each peptide sample with a different isobaric tag according to the manufacturer's instructions.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation: Fractionate the pooled peptide sample using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. In the MS1 scan, peptides labeled with different isobaric tags will be indistinguishable. Upon fragmentation in the MS2 scan, reporter ions with different masses will be generated, allowing for relative quantification.
-
Data Analysis: Use proteomics software to identify peptides and quantify the relative abundance of proteins across the different conditions based on the intensity of the reporter ions.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables.
Table 1: Hypothetical Mass Shifts of Peptides after Derivatization
| Peptide Sequence | Original Monoisotopic Mass (Da) | Mass after Derivatization (Da) | Mass Shift (Da) |
| GADVEGTA | 789.35 | 916.42 | 127.07 |
| VLVLDTDY | 935.50 | 1062.57 | 127.07 |
| YFIEQNTK | 1045.51 | 1172.58 | 127.07 |
Table 2: Example of Quantitative Proteomics Data
| Protein Accession | Protein Name | Ratio (Condition 2 / Condition 1) | p-value |
| P02768 | Serum albumin | 1.05 | 0.89 |
| P60709 | Actin, cytoplasmic 1 | 2.54 | 0.01 |
| Q06830 | Peroxiredoxin-2 | 0.45 | 0.02 |
Visualizations
Diagram of Peptide Derivatization Workflow
Caption: Workflow for peptide derivatization.
Diagram of a Hypothetical Quantitative Proteomics Experiment
Caption: Quantitative proteomics workflow.
Hypothetical Signaling Pathway Investigation
Caption: Kinase pathway investigation.
Application Notes and Protocols for 4,4,4-Trifluorobutan-1-amine Hydrochloride as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluorobutan-1-amine hydrochloride is a valuable building block in medicinal chemistry and materials science for the introduction of the 4,4,4-trifluorobutyl moiety into a target molecule. The trifluoromethyl group is a key pharmacophore that can significantly enhance the metabolic stability, binding affinity, lipophilicity, and bioavailability of drug candidates. This document provides detailed application notes and generalized protocols for the use of this compound in common synthetic transformations.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 84153-82-2 | [1][2] |
| Molecular Formula | C₄H₉ClF₃N | [3] |
| Molecular Weight | 163.57 g/mol | [3] |
| Appearance | White solid | |
| Melting Point | 130-131 °C | |
| Solubility | Soluble in water and polar solvents like methanol and ethanol. |
General Handling and Storage
As this compound is a primary amine salt, it is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Before use in most organic reactions, the free amine must be liberated from its hydrochloride salt. This is typically achieved by treatment with an aqueous or organic base.
Protocol for Liberation of the Free Amine:
-
Dissolve this compound in a suitable solvent (e.g., water, dichloromethane, or diethyl ether).
-
Add an equivalent of a base (e.g., aqueous sodium hydroxide, triethylamine, or diisopropylethylamine).
-
If using a biphasic system, separate the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to yield the free 4,4,4-trifluorobutan-1-amine.
Caution: The free amine is volatile and should be used immediately or stored under an inert atmosphere.
Application in Synthetic Chemistry
4,4,4-Trifluorobutan-1-amine is a versatile primary amine that can participate in a variety of classical amine reactions. The following sections provide generalized protocols for its use in N-alkylation, amide bond formation, sulfonamide synthesis, and reductive amination.
N-Alkylation
Direct alkylation of the free amine with alkyl halides can be performed to generate secondary or tertiary amines.
General Protocol for N-Alkylation:
-
To a solution of free 4,4,4-trifluorobutan-1-amine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) add a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 1.5-2.0 eq).
-
Add the alkylating agent (e.g., an alkyl bromide or iodide; 1.0-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| 4,4,4-Trifluorobutan-1-amine | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | N-Benzyl-4,4,4-trifluorobutan-1-amine | 70-90 |
| 4,4,4-Trifluorobutan-1-amine | Ethyl iodide | Cs₂CO₃ | DMF | 60 | 16 | N-Ethyl-4,4,4-trifluorobutan-1-amine | 65-85 |
Amide Bond Formation
The free amine can be readily coupled with carboxylic acids or their activated derivatives (acyl chlorides, anhydrides) to form N-(4,4,4-trifluorobutyl) amides.
General Protocol for Amide Coupling with an Acyl Chloride:
-
Dissolve the free 4,4,4-trifluorobutan-1-amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine; 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C.
-
Add a solution of the acyl chloride (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify by column chromatography or recrystallization.
General Protocol for Amide Coupling with a Carboxylic Acid using a Coupling Reagent:
-
To a solution of the carboxylic acid (1.0 eq), the free 4,4,4-trifluorobutan-1-amine (1.1 eq), and a coupling additive (e.g., HOBt or HOAt; 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane), add a coupling reagent (e.g., EDC, DCC, or HATU; 1.1 eq) at 0 °C.
-
Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine; 2.0-3.0 eq).
-
Stir the reaction at room temperature until completion.
-
Work-up the reaction as appropriate for the chosen coupling reagent (e.g., for DCC, filter off the dicyclohexylurea byproduct).
-
Purify the product by column chromatography.
| Carboxylic Acid/Acyl Chloride | Coupling Reagent/Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Benzoyl chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | N-(4,4,4-Trifluorobutyl)benzamide | >90 |
| Acetic anhydride | Pyridine | Dichloromethane | RT | 4 | N-(4,4,4-Trifluorobutyl)acetamide | >90 |
| 4-Methoxybenzoic acid | EDC, HOBt, DIPEA | DMF | RT | 12 | 4-Methoxy-N-(4,4,4-trifluorobutyl)benzamide | 80-95 |
| Boc-Gly-OH | HATU, DIPEA | DMF | RT | 6 | tert-Butyl (2-oxo-2-((4,4,4-trifluorobutyl)amino)ethyl)carbamate | 80-95 |
Sulfonamide Synthesis
Reaction of the free amine with sulfonyl chlorides provides N-(4,4,4-trifluorobutyl)sulfonamides, another important class of compounds in drug discovery.
General Protocol for Sulfonamide Synthesis:
-
Dissolve the free 4,4,4-trifluorobutan-1-amine (1.0 eq) and a base (e.g., pyridine or triethylamine; 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
-
Purify by column chromatography or recrystallization.
| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Tosyl chloride | Pyridine | Dichloromethane | 0 to RT | 12 | 4-Methyl-N-(4,4,4-trifluorobutyl)benzenesulfonamide | 85-95 |
| Mesyl chloride | Triethylamine | Dichloromethane | 0 to RT | 4 | N-(4,4,4-Trifluorobutyl)methanesulfonamide | 80-90 |
Reductive Amination
The free amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary amines. This method is often preferred over direct alkylation to avoid over-alkylation.
General Protocol for Reductive Amination:
-
To a solution of the aldehyde or ketone (1.0 eq) and the free 4,4,4-trifluorobutan-1-amine (1.1 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol), add a mild reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride; 1.5 eq).
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the reaction at room temperature for 1-24 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify by column chromatography.
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | RT | 12 | N-Benzyl-4,4,4-trifluorobutan-1-amine | 80-95 |
| Cyclohexanone | NaBH₃CN, AcOH | Methanol | RT | 24 | N-Cyclohexyl-4,4,4-trifluorobutan-1-amine | 75-90 |
Visualizations
Caption: Synthetic pathways using 4,4,4-trifluorobutan-1-amine.
Caption: Workflow for amide coupling with a carboxylic acid.
Conclusion
This compound is a key synthetic intermediate for incorporating the trifluorobutyl group into organic molecules. The protocols provided herein are generalized procedures for common transformations and should serve as a starting point for reaction optimization. The specific reaction conditions, including solvent, temperature, base, and reaction time, may require adjustment based on the specific substrate being used. It is recommended to monitor all reactions by an appropriate analytical technique, such as TLC or LC-MS, to determine the optimal reaction parameters.
References
Application Notes and Protocols for 4,4,4-Trifluorobutan-1-amine Hydrochloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 4,4,4-trifluorobutan-1-amine hydrochloride in the synthesis and modification of polymers. The introduction of the trifluorobutyl group can impart unique properties to polymers, including increased hydrophobicity, thermal stability, and altered dielectric properties. The following sections detail proposed experimental protocols for the incorporation of this fluorinated amine into polyamides, polyimides, and polyurethanes, as well as for the surface modification of existing polymers.
Application in Polyamide Synthesis: Chain Termination for Molecular Weight Control
Introduction: In the synthesis of polyamides, such as through interfacial polymerization, the stoichiometry of the diamine and diacid chloride monomers is critical in determining the final molecular weight of the polymer. By introducing a monofunctional amine like 4,4,4-trifluorobutan-1-amine, the growing polymer chain can be "capped," effectively controlling the degree of polymerization. This allows for the synthesis of polyamides with tailored molecular weights and, consequently, specific processing characteristics and mechanical properties. The trifluoromethyl end-groups can also modify the surface properties of the resulting polymer.
Experimental Protocol: Interfacial Polymerization of Polyamide with this compound as a Chain Stopper
This protocol describes the synthesis of a polyamide via interfacial polymerization, using a monoamine to control the molecular weight.
Materials:
-
Diamine (e.g., hexamethylenediamine)
-
Diacid chloride (e.g., sebacoyl chloride)
-
This compound
-
Sodium hydroxide (NaOH)
-
Hexane (or other suitable organic solvent)
-
Deionized water
-
Methanol
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the diamine and a stoichiometric amount of sodium hydroxide to neutralize the HCl that will be formed during the reaction. Add a calculated amount of this compound to this solution. The molar ratio of the monoamine to the diamine will determine the extent of chain capping and the final molecular weight.
-
Organic Phase Preparation: In a separate beaker, dissolve the diacid chloride in an immiscible organic solvent like hexane.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase to create a distinct interface. The polyamide will form at this interface.
-
Polymer Collection: The polyamide film can be carefully drawn from the interface as a continuous rope.
-
Washing and Drying: Wash the collected polymer thoroughly with deionized water and then with methanol to remove unreacted monomers and salts. Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Data Presentation:
| Property | Description | Expected Outcome with 4,4,4-Trifluorobutan-1-amine HCl |
| Molecular Weight (Mn) | Number average molecular weight | Controllable by varying the molar ratio of monoamine to diamine. |
| Glass Transition Temp. (Tg) | Temperature at which the polymer transitions from a rigid to a rubbery state | May be slightly lowered due to reduced chain length. |
| Melting Temperature (Tm) | Temperature at which the crystalline polymer melts | May be affected by changes in crystallinity due to chain termination. |
| Tensile Strength | The maximum stress a material can withstand while being stretched | Generally decreases with lower molecular weight. |
| Solubility | The ability of the polymer to dissolve in a solvent | May be enhanced due to the presence of trifluoromethyl groups.[1] |
| Surface Energy | The excess energy at the surface of a material | Expected to be lowered due to the presence of trifluoromethyl end groups. |
Logical Relationship for Molecular Weight Control:
Caption: Workflow for polyamide molecular weight control.
Application in Polyimide Synthesis: End-Capping for Enhanced Processability
Introduction: Aromatic polyimides are known for their exceptional thermal stability and mechanical strength, but they are often difficult to process due to their high melting points and low solubility.[2] End-capping the polyimide chains with a monofunctional amine like 4,4,4-trifluorobutan-1-amine can limit the molecular weight, which can improve solubility and lower the melt viscosity, thereby enhancing processability.[3] The trifluoromethyl groups at the chain ends can also contribute to a lower dielectric constant and reduced moisture absorption in the final material.[4][5]
Experimental Protocol: Two-Step Synthesis of an End-Capped Polyimide
This protocol outlines the synthesis of a polyimide where this compound is used as an end-capping agent.
Materials:
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)
-
This compound
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis: Dissolve the aromatic diamine in a dry polar aprotic solvent (e.g., DMAc) in a flask under a nitrogen atmosphere. Add the desired molar amount of this compound. To this solution, add the aromatic dianhydride in solid form portion-wise while stirring. Continue stirring at room temperature for several hours to form the poly(amic acid) solution.
-
Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride as a dehydrating agent and pyridine as a catalyst. Stir the mixture at room temperature for a specified time, then heat to a moderate temperature (e.g., 80-100 °C) to complete the imidization.
-
Precipitation and Purification: Precipitate the polyimide by pouring the reaction mixture into a non-solvent like methanol. Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven.
-
Film Casting (Optional): The poly(amic acid) solution can be cast onto a glass plate and then thermally imidized by heating in stages up to 300-350 °C to form a polyimide film.
Data Presentation:
| Property | Description | Expected Outcome with 4,4,4-Trifluorobutan-1-amine HCl End-capping |
| Inherent Viscosity | A measure of the polymer's molecular weight | Decreases with an increasing amount of the monoamine end-capper. |
| Glass Transition Temp. (Tg) | Temperature of transition from glassy to rubbery state | May be slightly reduced due to lower molecular weight. Fluorinated PIs can have Tg > 400°C.[4] |
| Thermal Decomposition Temp. (TGA) | Temperature at which the polymer starts to degrade | Generally remains high due to the stable polyimide backbone. 5% weight loss temperatures can exceed 550°C.[5] |
| Tensile Strength | Maximum stress before fracture | May decrease with lower molecular weight but can still be high (>200 MPa).[4] |
| Dielectric Constant | The ability of a material to store electrical energy | Expected to be lowered due to the presence of trifluoromethyl groups (values can be < 2.7 at 1 MHz).[5] |
| Solubility | The ability to dissolve in organic solvents | Expected to be improved compared to non-end-capped high molecular weight polyimides.[6] |
Signaling Pathway of Polyimide Synthesis and End-capping:
Caption: Two-step synthesis of end-capped polyimide.
Application in Polyurethane Synthesis: As a Fluorinated Chain Extender
Introduction: In the synthesis of segmented polyurethanes, chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the hard segments of the polymer. The properties of the resulting polyurethane are highly dependent on the structure of the chain extender.[7] Using 4,4,4-trifluorobutan-1-amine as a co-chain extender (in combination with a diamine) could introduce trifluoromethyl groups into the hard segments. This is expected to enhance the thermal stability, and mechanical properties, and increase the hydrophobicity of the polyurethane.[8]
Experimental Protocol: Synthesis of Polyurethane with a Fluorinated Co-Chain Extender
This protocol describes a two-step prepolymer method for synthesizing a polyurethane.
Materials:
-
Polyol (e.g., poly(tetramethylene glycol) - PTMG)
-
Diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI)
-
Diamine chain extender (e.g., 1,4-butanediamine)
-
This compound (neutralized to the free amine before use)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
Procedure:
-
Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, react the polyol with an excess of the diisocyanate at an elevated temperature (e.g., 80 °C) in the presence of a catalyst until the theoretical NCO content is reached.
-
Chain Extension: Cool the prepolymer solution and add a solution of the diamine chain extender and the neutralized 4,4,4-trifluorobutan-1-amine in the solvent. The ratio of the two amines will determine the fluorine content in the hard segments.
-
Curing: Pour the resulting viscous solution into a mold and cure at an elevated temperature (e.g., 100-120 °C) for several hours to obtain the polyurethane elastomer.
Data Presentation:
| Property | Description | Expected Outcome with 4,4,4-Trifluorobutan-1-amine as Co-Chain Extender |
| Molecular Weight (Mw) | Weight average molecular weight | May be affected by the reactivity of the fluorinated amine. |
| Tensile Strength | The stress at which the material breaks | Can be enhanced by the introduction of fluorinated hard segments. |
| Elongation at Break | The percentage increase in length at break | May be influenced by the rigidity of the fluorinated segments. |
| Thermal Stability (TGA) | Resistance to decomposition at high temperatures | Expected to increase due to the strong C-F bonds.[8] |
| Water Contact Angle | A measure of surface hydrophobicity | Expected to increase significantly.[9] |
Experimental Workflow for Polyurethane Synthesis:
Caption: Workflow for segmented polyurethane synthesis.
Application in Polymer Surface Modification
Introduction: The surface properties of a polymer can be significantly altered by chemical modification. For polymers with ester groups, such as poly(ethylene terephthalate) (PET), aminolysis is an effective method to introduce amine groups onto the surface.[10] By using 4,4,4-trifluorobutan-1-amine for this process, a surface rich in trifluoromethyl groups can be created. This would drastically lower the surface energy, leading to a highly hydrophobic and potentially oleophobic surface.[11]
Experimental Protocol: Surface Modification of PET Films via Aminolysis
This protocol details the surface functionalization of PET films.
Materials:
-
Poly(ethylene terephthalate) (PET) film
-
This compound
-
A suitable solvent in which the amine is soluble (e.g., an alcohol or aprotic polar solvent)
-
A base to neutralize the hydrochloride (e.g., triethylamine)
-
Deionized water
-
Ethanol
Procedure:
-
Cleaning: Thoroughly clean the PET film with ethanol and deionized water and dry it.
-
Aminolysis Reaction: Prepare a solution of 4,4,4-trifluorobutan-1-amine (from the hydrochloride salt neutralized with a base) in a suitable solvent. Immerse the cleaned PET film in this solution and heat at a specific temperature (e.g., 50-80 °C) for a defined period. The reaction time will influence the density of grafted amine groups.
-
Washing: After the reaction, remove the film and wash it extensively with the solvent used for the reaction, followed by ethanol and deionized water to remove any unreacted amine.
-
Drying: Dry the surface-modified PET film in a vacuum oven.
Data Presentation:
| Property | Description | Expected Outcome after Modification with 4,4,4-Trifluorobutan-1-amine |
| Water Contact Angle | A measure of the hydrophobicity of the surface | Expected to increase significantly from the baseline of untreated PET (around 80°).[12] |
| Surface Energy | The excess energy at the surface of a material | Expected to decrease significantly due to the low surface energy of -CF3 groups. |
| Surface Composition (XPS) | Elemental composition of the surface | The appearance of fluorine and an increase in the nitrogen signal would confirm successful modification. |
| Surface Morphology (AFM) | The topography of the polymer surface | May show slight changes in roughness depending on the reaction conditions. |
Logical Diagram of Surface Modification:
Caption: Surface modification of PET via aminolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 6. Synthsis and Properties of Polyimides Containing Trifluoromethyl Group [yyhx.ciac.jl.cn]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues of 4,4,4-trifluorobutan-1-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4,4,4-trifluorobutan-1-amine hydrochloride.
Troubleshooting Guides & FAQs
Q1: My this compound is not dissolving in water at my desired concentration. What should I do?
A1: Insufficient solubility in aqueous solutions is a common challenge. Here are several steps you can take to address this issue:
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pH Adjustment: this compound is the salt of a weak base. Adjusting the pH of the solution can significantly impact its solubility. Lowering the pH by adding a small amount of a biocompatible acid (e.g., HCl) can increase the concentration of the protonated, more soluble form of the amine.
-
Heating: Gently warming the solution can increase the rate of dissolution and the overall solubility. However, be cautious about the thermal stability of the compound and any other components in your experiment.
-
Co-solvents: The addition of a water-miscible organic co-solvent can enhance solubility. Common co-solvents include DMSO, ethanol, and PEG 400. It is crucial to perform a co-solvent screen to determine the optimal solvent and concentration for your specific application.
Q2: I am observing precipitation of my compound when I add it to my cell culture media. How can I prevent this?
A2: Precipitation in complex biological media like cell culture media can occur due to interactions with salts, proteins, or the pH of the media.
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Prepare a Concentrated Stock Solution: Dissolve the this compound in a suitable solvent (e.g., DMSO or a buffered aqueous solution) at a high concentration. Then, add small volumes of this stock solution to your cell culture media to reach the final desired concentration. This minimizes local concentration effects that can lead to precipitation.
-
pH Compatibility: Ensure the pH of your stock solution is compatible with the pH of your cell culture media. A significant pH difference can cause the compound to crash out of solution.
-
Serum Effects: If you are using serum-containing media, consider potential interactions between your compound and serum proteins. You may need to optimize the final concentration of the compound or the serum percentage.
Q3: Can I use sonication to help dissolve this compound?
A3: Yes, sonication can be a useful technique to aid in the dissolution of sparingly soluble compounds. The high-frequency sound waves can help to break up solid particles and increase the rate of dissolution. However, prolonged sonication can generate heat, so it is advisable to use a cooling bath to prevent thermal degradation of the compound.
Q4: What are the best organic solvents for dissolving this compound?
A4: While specific solubility data is limited, amine hydrochlorides generally exhibit good solubility in polar protic solvents. Based on general principles, the following solvents are likely to be effective:
-
Methanol and Ethanol: These polar protic solvents are often good choices for dissolving amine hydrochlorides.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that is widely used in biological research for its excellent solvating properties.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.
It is always recommended to perform small-scale solubility tests to determine the most suitable solvent for your specific needs.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | ~ 15 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | ~ 12 |
| 0.1 N HCl | 25 | > 50 |
| Ethanol | 25 | ~ 25 |
| Methanol | 25 | > 30 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| Polyethylene Glycol 400 (PEG 400) | 25 | ~ 40 |
Note: These are hypothetical values for illustrative purposes and should be confirmed experimentally.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
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Add an excess amount of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
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Plot the solubility as a function of pH.
Protocol 2: Co-solvent Screening for Enhanced Aqueous Solubility
-
Prepare stock solutions of various water-miscible co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Create a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).
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Add an excess amount of this compound to each co-solvent mixture.
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Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol.
-
Plot the solubility as a function of the co-solvent percentage for each co-solvent tested.
Visualizations
Caption: Experimental workflow for determining compound solubility.
Caption: Troubleshooting decision tree for solubility issues.
Technical Support Center: Synthesis of 4,4,4-Trifluorobutan-1-amine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4,4-trifluorobutan-1-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 4,4,4-trifluorobutan-1-amine?
A1: The most prevalent laboratory and industrial methods for synthesizing 4,4,4-trifluorobutan-1-amine involve the reduction of either 4,4,4-trifluorobutyronitrile or 4,4,4-trifluorobutanamide. Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation. The final step typically involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.
Q2: I am observing a significant amount of starting material in my final product. What could be the cause?
A2: Incomplete conversion is a common issue. Several factors could contribute to this:
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Insufficient Reducing Agent: Ensure the molar ratio of the reducing agent to the starting material is adequate. For reagents like LiAlH₄, a molar excess is often required.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature for complete conversion.
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Catalyst Deactivation: In catalytic hydrogenations, the catalyst may have lost its activity due to impurities in the starting material or reaction setup.
-
Poor Reagent Quality: The reducing agent may have degraded over time. It is crucial to use fresh or properly stored reagents.
Q3: My final product is contaminated with a higher molecular weight impurity. What is it likely to be?
A3: A common byproduct in the reduction of nitriles is the formation of a secondary amine, bis(4,4,4-trifluorobutyl)amine. This occurs when the initially formed primary amine reacts with the intermediate imine species. This side reaction is more prevalent at higher reaction temperatures.
Q4: After acidification to form the hydrochloride salt, my yield is lower than expected. Why?
A4: Low yields upon hydrochloride salt formation can be due to several reasons:
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Incomplete Protonation: Insufficient addition of hydrochloric acid will result in some of the amine remaining as the free base, which may be lost during workup or purification.
-
Solubility of the Salt: this compound has some solubility in organic solvents. Excessive washing or use of highly polar solvents during filtration can lead to product loss.[1]
-
Hydrolysis of Intermediates: If the workup procedure involves aqueous conditions before the reduction is complete, intermediate species may hydrolyze back to the starting material or other byproducts.
Troubleshooting Guides
Problem 1: Low Yield and Purity after Reduction of 4,4,4-Trifluorobutyronitrile
Symptoms:
-
The yield of 4,4,4-trifluorobutan-1-amine is below 70%.
-
NMR or GC-MS analysis shows the presence of starting material and/or a secondary amine byproduct.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reduction | - Increase the molar equivalents of the reducing agent (e.g., LiAlH₄) to 1.5-2.0 equivalents. - Extend the reaction time. - Ensure the reaction temperature is maintained at the optimal level. |
| Secondary Amine Formation | - Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of the reducing agent. - Use a continuous addition of the nitrile to a solution of the reducing agent to keep the nitrile concentration low. |
| Catalyst Inactivity (for hydrogenation) | - Use fresh, high-quality catalyst. - Ensure the starting material and solvent are free from catalyst poisons like sulfur compounds. - Increase catalyst loading. |
Experimental Protocol: Reduction of 4,4,4-Trifluorobutyronitrile with LiAlH₄
-
To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 4,4,4-trifluorobutyronitrile (1.0 eq.) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
Problem 2: Formation of an Isomeric Impurity
Symptom:
-
A minor peak with the same mass as the product is observed in GC-MS, and additional unexpected signals are present in the NMR spectrum. A known issue in a related synthesis is the formation of a 2.5% isomeric product which is difficult to separate.
Possible Cause and Solution:
| Cause | Recommended Action |
| Isomerization | - This can be inherent to the reaction mechanism under certain conditions. - Purification by fractional distillation of the free amine before salt formation may be effective. - Alternatively, preparative chromatography of the hydrochloride salt may be necessary for high-purity applications. |
Visual Troubleshooting and Reaction Pathways
Caption: Synthetic pathway and common side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of 4,4,4-Trifluorobutan-1-amine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-trifluorobutan-1-amine hydrochloride. The following sections offer detailed protocols and solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities can vary depending on the synthetic route. One known impurity is a positional isomer, which can be difficult to separate due to similar chemical properties.[1] Other potential impurities include unreacted starting materials, by-products from side reactions, and residual solvents.
Q2: What is the recommended first-line purification technique for this compound?
A2: Recrystallization is a highly effective and recommended initial purification method for this compound, which is a solid.[2] This technique is excellent for removing small amounts of impurities.
Q3: The product has "oiled out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
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Increasing the solvent volume: The concentration of the solute may be too high.
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Slowing the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Using a co-solvent system: Introducing a miscible "poor" solvent can sometimes promote crystallization.[3]
Q4: My compound will not crystallize from any attempted solvent. What are the next steps?
A4: If recrystallization fails, it may be due to a high impurity load or the inherent properties of the compound. Consider the following:
-
Convert the free amine to its hydrochloride salt: If you are starting with the free amine, converting it to the hydrochloride salt will increase its polarity and often facilitate crystallization.[4]
-
Alternative purification methods: If the hydrochloride salt still fails to crystallize, column chromatography or acid-base extraction are effective alternatives.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be determined using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for purity assessment, capable of separating the main compound from its degradation products and impurities.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and detect impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (130-131 °C) indicates high purity.[2]
Troubleshooting Guides
Recrystallization
Problem: Poor recovery of the purified product.
| Possible Cause | Solution |
| Too much solvent used. | Use the minimum amount of hot solvent required to fully dissolve the solid.[8] |
| The compound is significantly soluble in the cold solvent. | Ensure the solvent is thoroughly chilled in an ice bath before filtering the crystals. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Problem: The purified product is still impure.
| Possible Cause | Solution |
| Inefficient removal of impurities. | Ensure the impurities are soluble in the cold recrystallization solvent. If not, a different solvent system may be required. |
| Co-precipitation of impurities. | Slow cooling of the solution can help prevent the trapping of impurities within the crystal lattice. |
| Isomeric impurity present. | Recrystallization alone may not be sufficient to remove structurally similar isomers.[1] Consider using column chromatography for separation. |
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
| Possible Cause | Solution |
| Inappropriate stationary phase. | For polar amines, standard silica gel can sometimes cause tailing or degradation. Consider using amine-functionalized silica or alumina.[9][10] |
| Incorrect mobile phase. | For normal-phase chromatography, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol). Adding a small amount of a basic modifier like triethylamine can improve peak shape.[10] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective.[11][12] |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate
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Dissolution: In a flask, add the crude this compound to a minimal amount of ethyl acetate. Heat the mixture to boiling with stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (if it is the free amine) in a suitable organic solvent like diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.[13][14][15] Repeat the extraction on the organic layer to ensure complete transfer.
-
Basification: Combine the aqueous layers and cool in an ice bath. Slowly add a base (e.g., concentrated NaOH solution) until the solution is basic, which will deprotonate the amine hydrochloride and may cause the free amine to precipitate or form a separate layer.
-
Extraction of Free Amine: Extract the free amine back into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free amine.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent to precipitate the salt.[4]
Data Presentation
| Property | Value | Reference |
| Melting Point | 130-131 °C | [2] |
| Solubility | Soluble in water, methanol, and ethanol. | [2] |
| Recrystallization Solvent | Ethyl Acetate | [2] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]
- 2. biosynce.com [biosynce.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. silicycle.com [silicycle.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. youtube.com [youtube.com]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 4,4,4-Trifluorobutan-1-amine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4,4-trifluorobutan-1-amine hydrochloride. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective synthetic pathways for the preparation of this compound are:
-
Reductive Amination of 4,4,4-Trifluorobutanal: This method involves the reaction of 4,4,4-trifluorobutanal with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.
-
Reduction of 4,4,4-Trifluorobutyronitrile: This route entails the reduction of the nitrile functional group in 4,4,4-trifluorobutyronitrile to the corresponding primary amine.
Following the synthesis of the free amine, it is converted to the hydrochloride salt for improved stability and handling.
Q2: How can I prepare the precursor, 4,4,4-trifluorobutanal?
A2: A common method for the synthesis of 4,4,4-trifluorobutanal involves a Grignard reaction. 3-halo-1,1,1-trifluoropropane (e.g., 3-bromo-1,1,1-trifluoropropane) is reacted with magnesium metal in an ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent. This reagent is then reacted with N,N-dimethylformamide (DMF) to yield 4,4,4-trifluorobutanal after aqueous workup.
Q3: What are the recommended conditions for the final hydrochloride salt formation?
A3: To form the hydrochloride salt, the purified 4,4,4-trifluorobutan-1-amine (free base) is typically dissolved in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride (HCl) in the same or a compatible solvent (e.g., HCl in diethyl ether or dioxane) is then added slowly with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Troubleshooting Guides
Route 1: Reductive Amination of 4,4,4-Trifluorobutanal
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Product Formation | Incomplete imine formation due to the electron-withdrawing effect of the trifluoromethyl group. | - Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. - Consider using a Lewis acid catalyst like titanium(IV) isopropoxide to activate the aldehyde. - Increase the reaction time or temperature for the imine formation step before adding the reducing agent. |
| Inactive or unsuitable reducing agent. | - Use a fresh batch of the reducing agent. - For direct (one-pot) reductive amination, a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less likely to reduce the starting aldehyde. - If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition. | |
| Formation of Side Products (e.g., 4,4,4-trifluorobutanol) | Reduction of the starting aldehyde before imine formation. | - Use a milder and more selective reducing agent like NaBH(OAc)₃. - Perform a two-step procedure: first, form and isolate the imine, then reduce it in a separate step. |
| Over-alkylation (Formation of Secondary or Tertiary Amines) | Reaction of the product amine with the starting aldehyde. | - Use a large excess of the ammonia source (e.g., ammonium acetate or ammonia in methanol). |
| Difficult Purification | Product is highly polar and water-soluble. | - After quenching the reaction, perform multiple extractions with a suitable organic solvent. - Acid-base extraction can be effective. Extract the basic amine into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the free amine. - Convert the crude amine to the hydrochloride salt, which can often be purified by recrystallization. |
Route 2: Reduction of 4,4,4-Trifluorobutyronitrile
| Issue | Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | Insufficiently active catalyst or reducing agent. | - Catalytic Hydrogenation: Ensure the catalyst (e.g., Raney Nickel, Palladium on carbon) is fresh and active. Increase catalyst loading or hydrogen pressure. - Chemical Reduction: Use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent. Ensure the LiAlH₄ is fresh and handled under inert atmosphere. |
| Deactivation of the catalyst. | - Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). | |
| Formation of Side Products | Formation of secondary amines or other byproducts. | - Optimize the reaction temperature and pressure to favor the formation of the primary amine. - The choice of catalyst can influence selectivity. |
| Difficult Product Isolation | The product amine may be volatile. | - Use caution during solvent removal to avoid loss of product. Distillation under reduced pressure at a low temperature is recommended. |
| Handling of Reagents | LiAlH₄ is highly reactive and pyrophoric. | - All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) by trained personnel. Use appropriate personal protective equipment. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Reductive Amination of 4,4,4-Trifluorobutanal
| Reducing Agent | Ammonia Source | Solvent | Temperature | Typical Yield (%) | Key Considerations |
| NaBH(OAc)₃ | NH₄OAc | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room Temperature | 70-90 | Mild conditions, good for one-pot reactions. |
| NaBH₄ | NH₃ in Methanol | Methanol | 0 °C to Room Temperature | 60-80 | Two-step procedure (imine formation first) is recommended to avoid aldehyde reduction. |
| H₂/Catalyst | NH₃ in Methanol | Methanol | Room Temperature to 50 °C | 75-95 | Requires hydrogenation setup; catalyst choice (e.g., Pd/C, Raney Ni) is crucial. |
Table 2: Comparison of Reaction Conditions for Reduction of 4,4,4-Trifluorobutyronitrile
| Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Typical Yield (%) | Key Considerations |
| LiAlH₄ | Diethyl Ether or THF | 0 °C to Reflux | Atmospheric | 80-95 | Highly effective but requires strict anhydrous and inert conditions. |
| H₂/Raney Nickel | Methanol/Ammonia | 50-100 °C | 50-100 psi | 70-90 | Common industrial method; requires a hydrogenation reactor. |
| H₂/Pd/C | Ethanol/Ammonia | Room Temperature to 60 °C | 50-100 psi | 65-85 | Milder conditions than Raney Nickel, but may be less active. |
Experimental Protocols
Protocol 1: Reductive Amination of 4,4,4-Trifluorobutanal using NaBH(OAc)₃
-
Imine Formation: To a solution of 4,4,4-trifluorobutanal (1.0 eq) in dichloromethane (DCM), add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.
-
Salt Formation: Dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete. Filter the solid, wash with cold diethyl ether, and dry to obtain this compound.
Protocol 2: Reduction of 4,4,4-Trifluorobutyronitrile using LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve 4,4,4-trifluorobutyronitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Purification and Salt Formation: Dry the ethereal solution over anhydrous sodium sulfate and carefully remove the solvent by distillation. The resulting free amine can be converted to the hydrochloride salt as described in Protocol 1.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
Stability of 4,4,4-trifluorobutan-1-amine hydrochloride under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,4,4-trifluorobutan-1-amine hydrochloride under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound is anticipated to exhibit reasonable stability in acidic conditions due to the strong carbon-fluorine bonds of the trifluoromethyl group. Generally, the introduction of fluorine enhances metabolic stability.[1][2] However, the primary amine group can be a site for potential reactions. While the hydrochloride salt form is stable, prolonged exposure to strong acidic conditions, especially at elevated temperatures, may lead to degradation. It is crucial to perform compound-specific stability studies to determine its degradation profile.
Q2: What are the potential degradation pathways for this compound under acidic stress?
A2: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, potential degradation could occur through mechanisms observed for similar amines. Although the trifluoromethyl group is generally stable, the proximity of the amine group could influence reactivity. One hypothetical pathway could involve the formation of an aziridinium intermediate, which could be susceptible to nucleophilic attack, though this is less likely with a primary amine compared to compounds with a neighboring nucleophile.[3][4] Another possibility, though less probable under acidic conditions, is elimination of hydrogen fluoride if a suitable mechanism exists. More likely, under harsh acidic conditions and heat, complex degradation pathways may lead to the formation of various impurities.
Q3: Are there any known incompatibilities with common acidic reagents?
A3: There is no specific information available regarding incompatibilities of this compound with common acidic reagents. However, it is good practice to avoid strong oxidizing acids, as the amine group could be susceptible to oxidation. When conducting forced degradation studies, it is recommended to use common mineral acids like hydrochloric acid or sulfuric acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high degradation observed in acidic solution. | The acidic conditions (pH, temperature, or duration) are too harsh. | Reduce the acid concentration, lower the temperature, or decrease the incubation time. Perform a time-course experiment to understand the degradation kinetics. |
| Multiple unknown peaks appear in the chromatogram after acidic stress testing. | Complex degradation is occurring, or there is interaction with the analytical column. | Use a high-resolution mass spectrometer (LC-MS) to identify the degradation products.[5] Vary the chromatographic conditions (e.g., mobile phase, column chemistry) to achieve better separation and peak shape. |
| Poor reproducibility of stability data. | Inconsistent experimental conditions (e.g., temperature fluctuations, inaccurate pH measurement). | Ensure precise control of all experimental parameters. Calibrate pH meters and temperature-controlled chambers regularly. Use a validated analytical method. |
| Loss of mass balance in the stability study. | Formation of volatile degradation products or non-UV active compounds. Precipitation of the compound or its degradants. | Employ analytical techniques that can detect a wider range of compounds, such as a charged aerosol detector (CAD) or a mass spectrometer. Visually inspect samples for any precipitation. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.
Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M and 0.1M solutions
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
A suitable buffer for the mobile phase (e.g., phosphate or acetate buffer)
-
Class A volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled oven or water bath
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
-
Acidic Stress:
-
For mild acidic stress, mix equal volumes of the stock solution and 0.1M HCl.
-
For strong acidic stress, mix equal volumes of the stock solution and 1M HCl.
-
-
Incubation: Incubate the stressed samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours). Protect the samples from light.
-
Time Point Sampling: At each time point, withdraw an aliquot of the sample.
-
Neutralization: Neutralize the aliquot with an appropriate amount of NaOH solution to stop the degradation.
-
Dilution: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
Data Analysis: Quantify the amount of remaining this compound and any degradation products. Calculate the percentage of degradation.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Acidic Conditions at 60°C
| Time (hours) | % Degradation (0.1M HCl) | % Degradation (1M HCl) |
| 0 | 0.0 | 0.0 |
| 24 | 1.2 | 5.8 |
| 48 | 2.5 | 10.3 |
| 72 | 4.1 | 15.2 |
Table 2: Hypothetical Purity and Impurity Profile after 72 hours at 60°C in 1M HCl
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 84.8 | 4,4,4-Trifluorobutan-1-amine |
| 2 | 3.1 | 5.3 | Impurity A |
| 3 | 4.5 | 9.9 | Impurity B |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound under acidic conditions.
Caption: Logical relationship illustrating the impact of acidic stress on the stability of this compound.
References
Technical Support Center: Deprotection of 4,4,4-Trifluorobutan-1-amine Derivatives
This technical support guide provides detailed information, troubleshooting advice, and protocols for the deprotection of 4,4,4-trifluorobutan-1-amine and its commonly protected derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How do I obtain the free amine from 4,4,4-trifluorobutan-1-amine hydrochloride?
A1: To obtain the free amine from its hydrochloride salt, you need to perform a simple acid-base neutralization. This is typically achieved by treating an aqueous solution of the hydrochloride salt with a suitable base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), followed by extraction of the free amine into an organic solvent like ethyl acetate or dichloromethane.[1]
Q2: What are the most common protecting groups for amines like 4,4,4-trifluorobutan-1-amine?
A2: The most prevalent protecting groups for amines are carbamates.[2][3] The two most widely used carbamate protecting groups are:
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Boc (tert-butyloxycarbonyl): Known for its stability under many conditions but is easily removed with strong acids.[3][4]
-
Cbz (carboxybenzyl): Stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenation.[4][5]
Q3: How do I choose the correct deprotection method for my protected amine?
A3: The choice of deprotection method depends on the protecting group used and the presence of other functional groups in your molecule. This is known as an orthogonal strategy.[3]
-
For Boc-protected amines , acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) are standard.[6][7]
-
For Cbz-protected amines , catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) is the preferred method.[5][8] If your molecule contains other acid-sensitive groups, you would avoid acidic deprotection of a Boc group and might choose a different protecting group for your synthesis strategy.[9]
Q4: What are "scavengers" and when are they necessary?
A4: Scavengers are reagents added to a deprotection reaction to trap reactive intermediates that can cause side reactions.[10] During the acidic deprotection of a Boc group, a reactive tert-butyl cation is generated. This cation can alkylate nucleophilic sites on your desired product, a common side reaction known as t-butylation. Scavengers, such as triethylsilane (TES) or anisole, are added to react with the tert-butyl cation and prevent this unwanted side reaction.[10]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.
-
Possible Causes & Solutions:
-
Insufficient Acid: The amount or concentration of the acid may be too low. The rate of Boc cleavage can have a second-order dependence on the acid concentration.
-
Inadequate Reaction Time/Temperature: Many Boc deprotections are rapid at room temperature, but sterically hindered or electron-withdrawn amines may react slower.[7][10]
-
Solution: Increase the reaction time and monitor progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) can be attempted, but be cautious of potential side reactions.
-
-
Issue 2: Side Reaction - t-Butylation of Substrate
-
Symptom: Formation of a byproduct with a mass corresponding to the addition of a tert-butyl group (+56 Da). This is common with electron-rich aromatic rings or other nucleophilic functional groups.[9]
-
Possible Causes & Solutions:
-
Reactive tert-Butyl Cation: The tert-butyl cation generated during deprotection is electrophilic and reacts with nucleophiles.[10]
-
Solution: Add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), anisole, or thioanisole.[10] These will trap the cation, preventing it from reacting with your product.
-
-
Issue 3: Incomplete Cbz Deprotection
-
Symptom: Starting material remains after catalytic hydrogenation.
-
Possible Causes & Solutions:
-
Catalyst Inactivity: The Palladium on Carbon (Pd/C) catalyst may be old or of poor quality.
-
Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.
-
-
Insufficient Hydrogen: The reaction may be starved of hydrogen gas.
-
Solution: Ensure the reaction vessel is properly purged with hydrogen. Use a balloon filled with hydrogen or a dedicated hydrogenation apparatus to maintain a positive pressure of H₂.[7]
-
-
Poor Mixing: The three-phase reaction (solid catalyst, liquid solution, gas) requires efficient stirring to ensure proper contact between all components.
-
Solution: Increase the stirring rate to ensure the catalyst is well suspended in the solution.
-
-
Issue 4: Catalyst Poisoning During Hydrogenation
-
Symptom: The reaction starts but then stops before completion.
-
Possible Causes & Solutions:
-
Presence of Catalyst Poisons: Sulfur-containing compounds, thiols, or certain nitrogen heterocycles can poison the palladium catalyst, rendering it inactive.
-
Solution: Purify the Cbz-protected amine before the hydrogenation step to remove any potential poisons. If the substrate itself contains a poisoning functional group, an alternative deprotection method for Cbz, such as using HBr in acetic acid or a Lewis acid, may be necessary.[8]
-
-
Data Summary Tables
Table 1: Comparison of Common Amine Deprotection Methods
| Protecting Group | Reagents & Conditions | Advantages | Disadvantages |
| Boc | Strong Acid (TFA, HCl in Dioxane)[7] | Fast, simple, common | Harsh acidic conditions, risk of t-butylation side reactions[9] |
| Thermal (High Temperature in solvent)[12] | Acid-free | Requires high temperatures, not suitable for heat-sensitive molecules | |
| Cbz | Catalytic Hydrogenation (H₂, Pd/C)[4][5] | Very mild, clean byproducts (toluene, CO₂) | Incompatible with reducible groups (alkenes, alkynes), catalyst can be poisoned[8] |
| Strong Acid (HBr in Acetic Acid) | Alternative to hydrogenation | Very harsh conditions |
Table 2: Common Scavengers for Boc Deprotection[10]
| Scavenger | Chemical Class | Use Case |
| Triethylsilane (TES) | Silane | General purpose, reduces tert-butyl cation |
| Triisopropylsilane (TIPS) | Silane | General purpose, more hindered than TES |
| Anisole | Aromatic Ether | Traps cation via electrophilic aromatic substitution |
| Thioanisole | Thioether | Effective for protecting sulfur-containing residues like methionine |
Experimental Protocols
Protocol 1: Neutralization of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of salt).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Basification: Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring. Monitor the pH with a pH meter or pH paper. Continue adding base until the pH is >10.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free 4,4,4-trifluorobutan-1-amine.
Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the N-Boc-4,4,4-trifluorobutan-1-amine (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M concentration). If t-butylation is a concern, add a scavenger like anisole or triethylsilane (1.1 eq).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM).[10][11] Effervescence (CO₂ evolution) should be observed.[6]
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.[10]
-
Isolation: The product will be the trifluoroacetate salt. To obtain the hydrochloride salt, dissolve the residue in a minimal amount of solvent (e.g., ether or methanol) and add a solution of HCl in ether or dioxane. The hydrochloride salt will typically precipitate and can be collected by filtration.
Protocol 3: Boc-Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolution: Dissolve the N-Boc-4,4,4-trifluorobutan-1-amine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Acid Addition: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq).[10][11]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt of the deprotected amine will precipitate directly from the reaction mixture.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with cold ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
Protocol 4: Cbz-Deprotection via Catalytic Hydrogenation
-
Setup: To a round-bottom flask containing N-Cbz-4,4,4-trifluorobutan-1-amine (1.0 eq), add a solvent such as methanol, ethanol, or ethyl acetate (approx. 0.1 M).
-
Catalyst: Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol% by weight) to the solution.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the reaction vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[13] Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. To form the hydrochloride salt, dissolve the free amine in a suitable solvent and treat with a solution of HCl as described in Protocol 2, Step 5.
Mandatory Visualizations
Caption: General decision workflow for amine deprotection.
Caption: Step-by-step workflow for Boc deprotection.
Caption: Step-by-step workflow for Cbz deprotection.
References
- 1. youtube.com [youtube.com]
- 2. Protection for the AMINE.pptx [slideshare.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Common impurities in commercial 4,4,4-trifluorobutan-1-amine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals using commercial 4,4,4-trifluorobutan-1-amine hydrochloride in their experiments. It provides troubleshooting information and frequently asked questions regarding common impurities that may be present in the material and could impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, purification, and storage. These can be broadly categorized as:
-
Related Substances: Impurities structurally similar to the main compound.
-
Unreacted Starting Materials: The most probable starting material for the synthesis of 4,4,4-trifluorobutan-1-amine is 4,4,4-trifluorobutanamide. Incomplete reduction during synthesis can lead to its presence in the final product.
-
Byproducts: Side reactions during the synthesis can generate structurally related byproducts.
-
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed. Common solvents for the synthesis of amine hydrochlorides include ethers (like diethyl ether or THF), alcohols (such as ethanol or isopropanol), and other organic solvents used for extraction and washing.[1][2]
-
Water: As a hydrochloride salt, the compound is hygroscopic and can absorb moisture from the atmosphere.
-
Inorganic Salts: Byproducts from the workup and salt formation steps, such as lithium or aluminum salts if a reducing agent like LiAlH₄ was used, and sodium chloride if the hydrochloride salt was prepared using a source of HCl and a base.
Q2: I am observing unexpected side products in my reaction. Could impurities in this compound be the cause?
A2: Yes, impurities can lead to unexpected side reactions. For example:
-
Unreacted Amide: If your reaction is sensitive to amides, the presence of residual 4,4,4-trifluorobutanamide could lead to the formation of undesired products.
-
Other Amines: If byproducts containing amine functionalities were formed during the synthesis of the starting material, they could compete in your reaction, leading to a mixture of products.
-
Residual Solvents: Solvents like alcohols could participate in certain reactions, for instance, esterification if carboxylic acids are present.
Q3: My compound appears wet or clumpy. What could be the issue?
A3: this compound is a salt and can be hygroscopic. Clumpiness is a strong indicator of water absorption. It is recommended to store the compound in a desiccator and handle it in a dry environment (e.g., a glove box) if your application is sensitive to moisture.
Q4: How can I check the purity of my this compound?
A4: Several analytical techniques can be used to assess the purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to identify and quantify the main compound and any organic impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, particularly residual solvents.[1][2][4]
-
Karl Fischer Titration: This is the standard method for determining water content.
Troubleshooting Guide
| Observed Problem | Potential Cause (Impurity-Related) | Recommended Action |
| Inconsistent reaction yields or product purity. | Presence of unreacted starting materials or byproducts. | Characterize the purity of the starting material using NMR or HPLC. If significant impurities are detected, consider purifying the amine hydrochloride by recrystallization. |
| Formation of unexpected side products. | Reactive impurities such as other amines or residual solvents like alcohols. | Identify the impurity by GC-MS for solvents or LC-MS for non-volatile impurities. If the impurity is identified, assess its reactivity in your specific reaction conditions. |
| Poor solubility in non-polar organic solvents. | Presence of inorganic salts. | If the reaction allows, dissolving the amine hydrochloride in a minimal amount of a polar solvent and filtering it may remove some insoluble inorganic impurities. Alternatively, the free base can be extracted into an organic solvent after neutralization. |
| Material is difficult to handle due to clumping. | High water content. | Dry the material under vacuum in the presence of a desiccant. For future use, store in a tightly sealed container inside a desiccator. |
| Discolored (e.g., yellow or brown) appearance. | Potential degradation of the amine or presence of colored impurities from the synthesis. | Discoloration may indicate lower purity. Assess the purity by analytical methods. For sensitive applications, purification by recrystallization may be necessary. |
Data Presentation
The following table summarizes potential impurities and their likely concentration ranges in a commercial batch. Note that these are typical estimates and can vary between suppliers and batches.
| Impurity Type | Specific Example | Typical Concentration Range | Primary Analytical Method |
| Related Substance | 4,4,4-Trifluorobutanamide | < 0.5% | NMR, HPLC |
| Residual Solvent | Ethanol, Isopropanol, Diethyl Ether | < 5000 ppm (as per ICH guidelines)[5] | GC-MS |
| Water | H₂O | < 1% | Karl Fischer Titration |
| Inorganic Salt | NaCl, LiCl, Al(OH)₃ | Variable, typically low | Ash content, ICP-MS |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the signals corresponding to the product and the internal standard. The purity can be calculated based on the integral values and the known amount of the internal standard. Look for characteristic signals of potential impurities like the amide proton of 4,4,4-trifluorobutanamide.
Protocol 2: Residual Solvent Analysis by Headspace GC-MS
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO) that dissolves the sample and is not expected to be a residual solvent. Seal the vial.[1]
-
Incubation: Incubate the vial at a constant temperature (e.g., 80 °C) to allow volatile solvents to equilibrate into the headspace.
-
Injection and Analysis: Inject a portion of the headspace gas into the GC-MS system. Use a column suitable for separating volatile organic compounds (e.g., a BP 624 column).[2][4]
-
Identification and Quantification: Identify the residual solvents by their mass spectra and retention times. Quantify them by comparing their peak areas to those of a standard solution containing known concentrations of the expected solvents.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 5. Isolation (Recovery) [chem.ualberta.ca]
Improving yield in reactions involving 4,4,4-trifluorobutan-1-amine hydrochloride
Welcome to the technical support center for 4,4,4-trifluorobutan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a primary amine, making it a valuable building block in various organic synthesis reactions. The most common applications include:
-
Amide Bond Formation: Reacting with carboxylic acids or their derivatives to form amide bonds is a frequent use, particularly in the synthesis of novel pharmaceutical candidates.
-
Reductive Amination: Condensation with aldehydes or ketones to form an imine, followed by reduction to a secondary amine.
-
N-Alkylation: Direct reaction with alkyl halides to form secondary or tertiary amines, although this method can be prone to over-alkylation.
Q2: How does the trifluoromethyl group affect the reactivity of the amine?
A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group.[1] This electronic effect can decrease the nucleophilicity of the amine compared to its non-fluorinated analog, potentially requiring more forcing reaction conditions or more potent reagents to achieve high yields. The CF3 group also significantly increases the lipophilicity of the molecule, which can influence its solubility in different reaction solvents and impact purification strategies.[1][2]
Q3: What are the key considerations for handling and storing this compound?
A3: As a hydrochloride salt, this compound is typically a stable, crystalline solid. However, it is good practice to store it in a cool, dry place, away from incompatible materials such as strong oxidizing agents. As with all amines, it is advisable to handle it in a well-ventilated area.
Troubleshooting Guides
Issue 1: Low Yield in Amide Bond Formation
Amide bond formation is a cornerstone of drug discovery and development. However, coupling this compound with carboxylic acids can sometimes result in low yields. Below is a troubleshooting guide to address this issue.
Potential Causes and Solutions:
-
Insufficiently Activated Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is often slow. The carboxylic acid needs to be activated.
-
Solution: Employ a suitable coupling agent to activate the carboxylic acid. A variety of reagents are available, each with its own advantages.
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction yield.
-
Solution: Screen different solvents and bases. Non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common. The choice of base is crucial to neutralize the hydrochloric acid generated and to facilitate the reaction.
-
-
Steric Hindrance: If either the carboxylic acid or the amine has bulky substituents near the reaction center, the reaction rate can be significantly reduced.
-
Solution: Consider using a less sterically hindered coupling agent or more forcing reaction conditions (e.g., higher temperature), but monitor for potential side reactions.
-
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent | Common Base | Typical Solvent | Key Advantages | Potential Drawbacks |
| HATU | HOBt/HOAt | DIPEA, TEA | DMF, DCM | High efficiency, fast reaction times | Can be expensive, potential for side reactions |
| EDC/HOBt | HOBt | DIPEA, TEA | DMF, DCM | Good for a wide range of substrates, water-soluble byproducts | Can lead to racemization in chiral substrates |
| Acyl Chloride | Thionyl chloride, Oxalyl chloride | Pyridine, TEA | DCM, THF | Highly reactive, drives reaction to completion | Harsh conditions, potential for side reactions |
| DMTMM | N/A | N/A | Aqueous/Organic | Works well in aqueous media, good for sensitive substrates | May not be suitable for all substrates |
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Incomplete Reaction or Side Products in Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. However, challenges such as incomplete imine formation or reduction of the starting carbonyl compound can lead to complex product mixtures.
Potential Causes and Solutions:
-
Inefficient Imine Formation: The initial condensation between the amine and the carbonyl compound to form the imine can be slow or reversible.
-
Solution: Use a dehydrating agent, such as molecular sieves, or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
-
-
Premature Reduction of the Carbonyl: The reducing agent may react with the starting aldehyde or ketone before the imine is formed.
-
Hydrolysis of the Imine: The intermediate imine can be susceptible to hydrolysis, especially in the presence of water.
-
Solution: Ensure anhydrous reaction conditions.
-
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantages | Potential Drawbacks |
| Sodium Triacetoxyborohydride (STAB) | DCE, DCM, THF | Mild and selective for imines over carbonyls | Water-sensitive |
| Sodium Cyanoborohydride (NaCNBH3) | Methanol, Ethanol | Not water-sensitive, effective for a range of substrates | Toxicity of cyanide byproducts |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Inexpensive and readily available | Can reduce the starting carbonyl, requires careful addition after imine formation |
Experimental Protocol: General Procedure for Reductive Amination using STAB
-
Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE).
-
Add a base, such as triethylamine (TEA) (1.1 eq), to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Decision tree for selecting an appropriate amide coupling strategy.
References
Preventing dimer formation with 4,4,4-trifluorobutan-1-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation and other side reactions when using 4,4,4-trifluorobutan-1-amine hydrochloride in their experiments.
Troubleshooting Guide: Dimer Formation
Dimerization, the reaction of two molecules of 4,4,4-trifluorobutan-1-amine to form a secondary amine, is a potential side reaction that can reduce the yield of the desired product. The following guide provides a systematic approach to troubleshoot and minimize this issue.
Problem: Low yield of the desired product and detection of a significant amount of a higher molecular weight byproduct consistent with a dimer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dimer formation.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| Significant Dimer Formation | Sub-optimal Stoichiometry: The product of the initial reaction (a primary amine derivative) can compete with the starting amine to react with the electrophile, leading to a dimer. | Increase the molar excess of this compound. A common starting point is to use a 2 to 5-fold excess. For particularly reactive electrophiles, a 10-fold or higher excess may be necessary. |
| High Local Concentration of Electrophile: Adding the electrophile too quickly can create localized areas of high concentration, promoting the reaction with the already-formed product. | Employ slow addition of the electrophile. This can be achieved by adding the electrophile dropwise over an extended period or by using a syringe pump for precise control. | |
| Elevated Reaction Temperature: Higher temperatures can increase the rate of the undesired dimerization reaction. | Lower the reaction temperature. If the primary reaction proceeds at a reasonable rate at a lower temperature, this can significantly suppress the formation of the dimer. | |
| Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the limiting reagent has been consumed can provide more opportunity for side reactions to occur. | Monitor the reaction progress. Use techniques like TLC, LC-MS, or GC-MS to track the consumption of the limiting reagent and stop the reaction once it is complete. | |
| Absence of a Suitable Base: If the reaction generates an acidic byproduct (e.g., HCl), it will react with the amine to form an ammonium salt, reducing the concentration of the free, nucleophilic amine and potentially altering the reaction pathway. | Use a non-nucleophilic base. Add a hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction, thus maintaining the concentration of the free amine. |
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why does it occur with primary amines?
A1: Dimer formation is a type of side reaction where two molecules of a primary amine reactant combine. In the context of a reaction with an electrophile, the initial product, which is a secondary amine, can itself act as a nucleophile and react with another molecule of the electrophile. If the electrophile contains a leaving group and a reactive site that can be attacked by an amine, the primary amine can react with it, and then the resulting secondary amine can react again. In the specific case of self-reaction, one amine molecule would need to act as a nucleophile and another as an electrophile, which is less common but can be promoted under certain conditions. The more common pathway to a "dimer" is the reaction of the primary amine with a bifunctional electrophile, or the subsequent reaction of the initial product with the electrophile.
Q2: How does the trifluoromethyl group in 4,4,4-trifluorobutan-1-amine affect its tendency to form dimers?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This has two main effects on the amine:
-
Reduced Basicity: The electron density on the nitrogen atom is decreased, making the amine less basic compared to its non-fluorinated analog.
-
Reduced Nucleophilicity: The reduced electron density also makes the amine a weaker nucleophile. This reduced nucleophilicity generally lowers the rate of both the desired reaction and the undesired dimerization. Therefore, 4,4,4-trifluorobutan-1-amine may have a lower intrinsic tendency to form dimers compared to non-fluorinated primary amines.
Q3: Can I use this compound directly, or do I need to free-base it first?
A3: this compound is the salt form of the amine. In this form, the nitrogen is protonated and is not nucleophilic. For the amine to react as a nucleophile, it must be in its free base form. This is typically achieved by adding a non-nucleophilic base to the reaction mixture to neutralize the hydrochloride and liberate the free amine in situ. Common bases for this purpose include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).
Q4: What are some general starting conditions to minimize dimer formation in a reaction with an alkyl halide?
A4: A good starting point would be:
-
Stoichiometry: Use a 3-fold molar excess of this compound relative to the alkyl halide.
-
Base: Use 3.5 equivalents of a non-nucleophilic base like triethylamine.
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Temperature: Start at room temperature and gently heat if the reaction is too slow.
-
Addition: Add the alkyl halide slowly to the solution of the amine and base.
-
Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Experimental Protocols
General Protocol for Minimizing Dimer Formation in an N-Alkylation Reaction
This protocol provides a general method for the N-alkylation of an electrophile with this compound while minimizing dimer formation.
Materials:
-
This compound
-
Electrophile (e.g., an alkyl bromide)
-
Non-nucleophilic base (e.g., triethylamine or DIPEA)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add this compound (3.0 equivalents).
-
Add the anhydrous solvent to dissolve the amine salt.
-
Add the non-nucleophilic base (3.5 equivalents) to the mixture and stir for 10-15 minutes to generate the free amine.
-
In a separate flask, dissolve the electrophile (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the solution of the electrophile to the stirred solution of the amine and base over a period of 1-2 hours using a dropping funnel or a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, the temperature can be moderately increased (e.g., to 40-60 °C).
-
Once the limiting reagent (electrophile) is consumed, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired mono-alkylated product.
Logical Flow of the Experimental Protocol:
Caption: General experimental workflow for N-alkylation.
4,4,4-trifluorobutan-1-amine hydrochloride reaction monitoring by TLC
This guide provides troubleshooting advice and frequently asked questions for monitoring reactions involving 4,4,4-trifluorobutan-1-amine hydrochloride using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound starting material isn't moving from the baseline (Rf ≈ 0). What's wrong?
A1: This is a common issue. This compound is a salt, making it extremely polar. On a standard silica gel TLC plate, it will have a very strong affinity for the polar stationary phase and will not move significantly with most common solvent systems.
-
Solution 1: Adjust the Mobile Phase. Increase the polarity of your eluent. A good starting point for highly polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). Try a gradient from 5% to 20% MeOH in DCM. For very stubborn cases, adding a small amount of a basic modifier can help. A recommended solvent system for very polar compounds is 1-10% of a 10% NH₄OH in MeOH solution, mixed into dichloromethane.[1]
-
Solution 2: Analyze the Free Amine. The hydrochloride salt is the primary issue. Before spotting on the TLC plate, you can perform a "mini-workup" on a small aliquot of your reaction mixture.[2] To do this, dilute the aliquot with a small amount of water, add a drop of a base (like saturated sodium bicarbonate or dilute NaOH) to neutralize the HCl and deprotonate the amine. Then, extract with a small volume of an organic solvent (e.g., ethyl acetate). Spot the organic layer on your TLC plate. The free amine is less polar and will move up the plate more easily.
-
Solution 3: Consider Reversed-Phase TLC. If the compound remains at the baseline even with highly polar solvent systems, you can use a reversed-phase TLC plate (e.g., C18-silica).[3] On these plates, non-polar compounds have a higher affinity for the stationary phase, and polar compounds travel further up the plate. You would use a more polar solvent system, such as a mixture of water and methanol or acetonitrile.
Q2: My spots are streaking or elongated. How can I get clean, round spots?
A2: Streaking is often caused by one of the following:
-
Sample Overloading: You may have spotted too much material on the plate.[3][4] Try diluting your sample significantly before spotting. It's better to spot a dilute sample multiple times in the same location (allowing the solvent to dry between applications) than to spot a concentrated sample once.[3]
-
Strongly Basic Compound: Amines are basic and can interact strongly and unevenly with the slightly acidic silica gel, causing tailing.[5][6] Adding a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (Et₃N) or a few drops of ammonia, can neutralize the acidic sites on the silica and lead to sharper, more symmetrical spots.[3][6][7]
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble before spotting it on the plate.
Q3: I can't see any spots on my TLC plate after developing it. What should I do?
A3: 4,4,4-trifluorobutan-1-amine lacks a UV-active chromophore, so it will not be visible under a UV lamp.[3] You must use a chemical stain for visualization.
-
Use an Amine-Specific Stain: The best stain for primary amines is ninhydrin .[8][9] When the plate is dipped in a ninhydrin solution and gently heated, primary amines will appear as pink or purple spots.[8][10]
-
Use a General Oxidative Stain: Stains like p-Anisaldehyde can also be effective for visualizing amines, often yielding colored spots upon heating.[11][12]
-
Check Sample Concentration: If you are using a stain and still don't see spots, your sample may be too dilute.[3] Try concentrating the sample or spotting it multiple times in the same location before developing the plate.[3]
Q4: My starting material and product have very similar Rf values. How can I tell if the reaction is complete?
A4: This can be challenging, but there are several strategies:
-
Optimize the Solvent System: Experiment with different solvent systems. Small changes in the solvent composition (e.g., changing from 10% EtOAc/Hexane to 15% EtOAc/Hexane, or trying a different solvent altogether like acetone in hexanes) can sometimes improve separation.
-
Use a Co-spot: The co-spot lane is crucial in this situation.[13] In this lane, you spot both the starting material and the reaction mixture at the same point. If the product and reactant have slightly different Rf values, you will see an elongated or "snowman" shaped spot if the reaction is incomplete. If the reaction is complete, you should only see the product spot, which will be distinct from the starting material spot in its own lane.
-
Try 2D TLC: For very difficult separations, you can run the TLC in one direction with one solvent system, then turn the plate 90 degrees and run it in a second direction with a different solvent system.[13] If the compounds are different, they will likely have different mobilities in the two different systems, and their spots will not lie on the diagonal.
Data Presentation: TLC Solvent System Selection
The table below provides starting points for selecting a mobile phase for the TLC analysis of 4,4,4-trifluorobutan-1-amine and a hypothetical, less polar product. The goal is to have the starting material Rf between 0.2-0.4 to allow room for the product to appear at a higher Rf.
| Compound Class | Polarity | Recommended Solvent System (v/v) | Typical Rf Range | Notes |
| Amine Hydrochloride Salt | Very High | 10% MeOH / 90% DCM + 1% NH₄OH | 0.1 - 0.3 | The salt is highly polar; a basic modifier is often necessary to achieve movement from the baseline. |
| Free Amine | High | 5-10% MeOH / 95-90% DCM | 0.2 - 0.4 | Analyzing the free base (after neutralization) is often easier than analyzing the salt directly. |
| Less Polar Product (e.g., Amide) | Medium | 30-50% Ethyl Acetate / 70-50% Hexanes | 0.4 - 0.6 | The product of a reaction (e.g., acylation) is typically less polar than the starting amine and will have a higher Rf. |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of the Reaction
-
Prepare the TLC Chamber: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.[5]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).[13]
-
Spot the Plate:
-
Dissolve a small amount of your starting material, this compound, in a volatile solvent like methanol.
-
Using a capillary tube, apply a small spot of the SM solution to the "SM" lane.
-
Apply another spot of the SM solution to the "Co" lane.
-
Withdraw a small aliquot from your reaction vessel. Dilute it with a suitable solvent.
-
Spot the diluted reaction mixture onto the "RM" lane.
-
Spot the diluted reaction mixture directly on top of the SM spot in the "Co" lane.[13]
-
Ensure all spots are small and concentrated, allowing the solvent to evaporate completely between applications.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below your baseline.[14] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Dip the plate into a ninhydrin staining solution (see recipe below).
-
Gently warm the plate with a heat gun until colored spots appear. Primary amines typically stain pink or purple.[10]
-
Circle the spots with a pencil immediately, as the colors can fade over time.
-
Calculate the Rf value for each spot.
-
Protocol 2: Staining Solution Recipes
-
Ninhydrin Stain: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[12]
-
p-Anisaldehyde Stain: Cautiously add 5 mL of concentrated H₂SO₄ and 3.7 mL of p-anisaldehyde to 135 mL of ice-cold absolute ethanol. Add 1.5 mL of glacial acetic acid.[11] Store refrigerated and wrapped in foil.
Mandatory Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the TLC monitoring of your reaction.
Caption: A flowchart for troubleshooting common TLC analysis problems.
Reaction Monitoring Workflow
This diagram illustrates the logical steps for monitoring the progress of a chemical reaction using TLC.
Caption: Workflow for reaction progress monitoring using TLC analysis.
References
- 1. Chromatography [chem.rochester.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. silicycle.com [silicycle.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chembam.com [chembam.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TLC stains [reachdevices.com]
- 9. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 10. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Magic Formulas [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Analysis of ¹H and ¹⁹F NMR Spectra: 4,4,4-Trifluorobutan-1-amine Hydrochloride vs. 2,2,2-Trifluoroethylamine Hydrochloride
A guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of two fluorinated alkylamine hydrochlorides. This document presents a comparison of predicted ¹H and ¹⁹F NMR data for 4,4,4-trifluorobutan-1-amine hydrochloride against experimental data for the structurally related 2,2,2-trifluoroethylamine hydrochloride, providing valuable insights for the characterization of fluorinated compounds in pharmaceutical and chemical research.
In the realm of drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the precise structural elucidation of fluorinated intermediates and final compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, stands as a powerful and indispensable tool for this purpose. This guide provides a comparative analysis of the NMR spectral features of this compound and a close structural analog, 2,2,2-trifluoroethylamine hydrochloride.
Due to the limited availability of publicly accessible, fully assigned experimental NMR data for this compound, this guide utilizes predicted spectral data for this compound. This predicted data is then compared with available experimental data for 2,2,2-trifluoroethylamine hydrochloride to highlight key structural and spectral differences.
Predicted and Experimental NMR Data
The following table summarizes the predicted ¹H and ¹⁹F NMR spectral data for this compound and the experimental data for 2,2,2-trifluoroethylamine hydrochloride.
| Compound | Nucleus | Position | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted/Experimental Coupling Constant (J, Hz) |
| 4,4,4-Trifluorobutan-1-amine HCl | ¹H | -CH₂-NH₃⁺ | ~3.1 | Triplet (t) | ~7.5 |
| ¹H | -CH₂-CH₂-NH₃⁺ | ~2.0 | Multiplet (m) | - | |
| ¹H | -CH₂-CF₃ | ~2.4 | Multiplet (m) | - | |
| ¹⁹F | -CF₃ | ~-67 | Triplet (t) | ³J(H,F) ≈ 11 | |
| 2,2,2-Trifluoroethylamine HCl | ¹H | -CH₂-NH₃⁺ | 3.862[1] | Quartet (q) | ³J(H,F) ≈ 9.5 |
| ¹⁹F | -CF₃ | ~-70 | Triplet (t) | ³J(H,F) ≈ 9.5 |
Note: Predicted values are based on established principles of NMR spectroscopy and analysis of similar structures. Experimental values are sourced from available literature. The chemical shifts can be influenced by solvent, concentration, and temperature.
Structural Interpretation and Spectral Comparison
The structures of this compound and its shorter-chain analog, 2,2,2-trifluoroethylamine hydrochloride, directly influence their respective NMR spectra. The following diagram illustrates the structural relationship and the origin of the NMR signals.
Figure 1. Structural comparison and origin of NMR signals.
Key Observations:
-
¹H NMR: In this compound, the protons on the carbon adjacent to the ammonium group (-CH₂-NH₃⁺) are expected to be the most deshielded, appearing around 3.1 ppm as a triplet due to coupling with the adjacent methylene group. The other two methylene groups will appear as more complex multiplets in the upfield region. In contrast, the methylene protons of 2,2,2-trifluoroethylamine hydrochloride appear as a single quartet at 3.862 ppm, deshielded by both the ammonium and trifluoromethyl groups, and split by the three fluorine atoms.[1]
-
¹⁹F NMR: The ¹⁹F NMR spectrum for both compounds is predicted to show a triplet in the range of -65 to -70 ppm. This triplet arises from the coupling of the three equivalent fluorine atoms with the two adjacent protons (³J(H,F)). The slight difference in the predicted chemical shift is due to the different substitution pattern on the ethyl versus the butyl chain.
Experimental Protocols
Obtaining high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural analysis. The following provides a general experimental protocol for the analysis of fluorinated amine hydrochlorides.
1. Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the amine hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent. For ¹⁹F NMR, a similar concentration is generally sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Solvent Selection: Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are common choices for amine hydrochlorides due to their ability to dissolve salts and exchange with the acidic N-H protons, which simplifies the spectrum by removing their signals. Chloroform-d (CDCl₃) can also be used if the compound is sufficiently soluble.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For ¹H NMR in D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used. For organic solvents, tetramethylsilane (TMS) is the standard. For ¹⁹F NMR, an external reference of CFCl₃ or an internal reference such as trifluoroacetic acid (TFA) can be used.
-
Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving complex multiplets in the ¹H spectrum.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is usually adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate for good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum to a singlet, can be used. For observing H-F coupling, a proton-coupled ¹⁹F experiment should be run.
-
Spectral Width: A wider spectral width (e.g., 200-250 ppm) is necessary due to the larger chemical shift range of ¹⁹F.
-
Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is appropriate.
-
Number of Scans: 16 to 64 scans will typically provide a high-quality spectrum.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the internal standard (TMS or TSP at 0 ppm for ¹H NMR; CFCl₃ at 0 ppm for ¹⁹F NMR).
Figure 2. General workflow for NMR analysis.
This guide provides a foundational understanding of the ¹H and ¹⁹F NMR characteristics of this compound through prediction and comparison with an experimentally characterized analog. The provided experimental protocols offer a starting point for researchers to obtain high-quality NMR data for their own fluorinated compounds, facilitating accurate structural verification and advancing their research and development efforts.
References
Mass Spectrometry Analysis of 4,4,4-Trifluorobutan-1-amine Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 4,4,4-trifluorobutan-1-amine and its derivatives. Understanding the fragmentation patterns of this compound and its modified forms is crucial for its identification and quantification in complex matrices, a common requirement in pharmaceutical and agrochemical research. Due to the limited availability of direct mass spectral data for 4,4,4-trifluorobutan-1-amine, this guide leverages experimental data from its non-fluorinated analog, butanamine, and established fragmentation principles to predict the mass spectra of the title compound and its N-acetyl and N-trifluoroacetyl derivatives.
Comparative Analysis of Fragmentation Patterns
The introduction of a trifluoromethyl group and subsequent derivatization of the primary amine significantly alters the fragmentation pathways observed in mass spectrometry. The following table summarizes the predicted and observed key fragment ions for 4,4,4-trifluorobutan-1-amine and its derivatives compared to the non-fluorinated butanamine. The predictions are based on typical amine and amide fragmentation mechanisms, such as alpha-cleavage and McLafferty rearrangement.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| Butan-1-amine | 73 | 30 | 44, 58 |
| 4,4,4-Trifluorobutan-1-amine | 127 | 30 | 98, 110 |
| N-Acetyl-4,4,4-trifluorobutan-1-amine | 169 | 72 | 43, 86, 110 |
| N-Trifluoroacetyl-4,4,4-trifluorobutan-1-amine | 223 | 126 | 69, 97, 110, 154 |
Note: Data for Butan-1-amine is experimental and sourced from the NIST Mass Spectrometry Data Center. Data for 4,4,4-trifluorobutan-1-amine and its derivatives are predicted based on established fragmentation patterns.
Experimental Protocols
For reproducible and accurate mass spectrometric analysis of 4,4,4-trifluorobutan-1-amine and its derivatives, derivatization is often necessary to improve chromatographic behavior and sensitivity. Below are detailed protocols for the derivatization and subsequent GC-MS analysis.
Protocol 1: N-Trifluoroacetylation
This protocol is designed for the derivatization of the primary amine with trifluoroacetic anhydride (TFAA).
Materials:
-
4,4,4-trifluorobutan-1-amine hydrochloride sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature. Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.
Protocol 2: N-Acetylation
This protocol describes the derivatization using acetic anhydride.
Materials:
-
This compound sample
-
Acetic anhydride
-
Pyridine
-
Anhydrous dichloromethane
-
Reaction vials (2 mL) with PTFE-lined caps
-
GC-MS system
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in 500 µL of anhydrous dichloromethane in a reaction vial.
-
Reagent Addition: Add 100 µL of pyridine followed by 150 µL of acetic anhydride.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1 hour with occasional vortexing.
-
Work-up: Quench the reaction by adding 1 mL of deionized water. Vortex and allow the layers to separate.
-
Analysis: Carefully transfer the organic (bottom) layer to a clean vial and inject 1 µL into the GC-MS system.
GC-MS Parameters (General)
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range of m/z 30-300.
Visualizing Fragmentation and Workflows
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the analysis of 4,4,4-trifluorobutan-1-amine derivatives.
Caption: Predicted fragmentation pathway for N-Acetyl-4,4,4-trifluorobutan-1-amine.
This guide provides a foundational understanding of the mass spectrometric analysis of this compound and its derivatives. The provided protocols and predicted fragmentation patterns offer a starting point for method development and compound identification in a research setting. It is recommended to confirm these predicted fragmentation patterns with high-resolution mass spectrometry and analysis of synthesized standards.
A Comparative Guide to the Reactivity of 4,4,4-Trifluorobutan-1-amine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4,4,4-trifluorobutan-1-amine and its hydrochloride salt, two key building blocks in the synthesis of novel pharmaceutical agents. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity. Understanding the relative reactivity of the free amine versus its salt form is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This document presents a detailed analysis supported by illustrative experimental data and protocols for common transformations.
Core Chemical Properties and Reactivity Profiles
4,4,4-Trifluorobutan-1-amine is a primary aliphatic amine featuring a terminal trifluoromethyl group. This electron-withdrawing group influences the amine's basicity. The lone pair of electrons on the nitrogen atom makes the free amine a competent nucleophile, readily participating in reactions such as acylation and alkylation.
In contrast, 4,4,4-trifluorobutan-1-amine hydrochloride is the ammonium salt formed by the reaction of the amine with hydrochloric acid. In this form, the nitrogen's lone pair is protonated, rendering the molecule non-nucleophilic and thus, unreactive in typical electrophilic substitution reactions under neutral or acidic conditions. However, the parent amine can be regenerated in situ by the addition of a base, which deprotonates the ammonium ion and restores its nucleophilicity. Amine salts are generally more stable, less odorous, and exhibit higher water solubility compared to their free base counterparts.
The equilibrium between the free amine and its hydrochloride salt is fundamental to understanding their comparative reactivity.
Biological Activity of Compounds Derived from 4,4,4-Trifluorobutan-1-amine Hydrochloride: A Comparative Analysis
While direct derivatives of 4,4,4-trifluorobutan-1-amine hydrochloride with reported biological data are scarce, the parent compound itself is recognized for its potential as a building block in pharmaceutical synthesis and is suggested to possess inherent anti-bacterial and anti-fungal properties. The introduction of the trifluorobutyl moiety into various molecular scaffolds is a strategy employed in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.
This guide will focus on the general biological activities observed in compounds containing a trifluoromethyl group adjacent to an amino-functionalized chain and will present standardized experimental protocols for assessing antimicrobial and anticancer activities, which are the most commonly explored therapeutic areas for such fluorinated compounds.
Comparison of Potential Biological Activities
Due to the lack of specific data for derivatives of this compound, a direct quantitative comparison is not feasible. Instead, we present a conceptual framework for comparing potential activities based on common assays. The following table illustrates how data for hypothetical compounds derived from this compound (TFBA-Cpd) could be compared against a standard alternative, such as a non-fluorinated analogue or a clinically used drug.
Table 1: Hypothetical Comparative Biological Activity Data
| Compound ID | Target Organism/Cell Line | Assay Type | Potency (IC₅₀/MIC in µM) | Selectivity Index (SI) |
| TFBA-Cpd 1 | Staphylococcus aureus | MIC Assay | Data Not Available | Data Not Available |
| TFBA-Cpd 2 | Escherichia coli | MIC Assay | Data Not Available | Data Not Available |
| TFBA-Cpd 3 | Human Colon Cancer (HCT116) | MTT Assay | Data Not Available | Data Not Available |
| Alternative 1 | Staphylococcus aureus | MIC Assay | Data Not Available | Data Not Available |
| Alternative 2 | Human Colon Cancer (HCT116) | MTT Assay | Data Not Available | Data Not Available |
Experimental Protocols
To facilitate future research in this area, detailed methodologies for key biological assays are provided below. These protocols are standard in the field and would be applicable for the evaluation of novel compounds synthesized from this compound.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the growth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Culture the microorganism overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the test compound dilutions. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Test compound
-
Cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (solvent only) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Conclusion
While the direct synthesis and biological evaluation of compounds from this compound remain an underexplored area of research, the foundational knowledge of the benefits of trifluoromethyl groups in medicinal chemistry suggests that such derivatives hold promise as potential therapeutic agents. The standardized protocols provided in this guide offer a clear pathway for researchers to investigate the antimicrobial and anticancer activities of novel compounds synthesized from this versatile building block. Further research is warranted to unlock the full potential of this chemical scaffold in drug discovery.
A Comparative Guide: 4,4,4-Trifluorobutan-1-amine Hydrochloride vs. Butanamine for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting profound effects on a molecule's physicochemical and pharmacological properties. This guide provides an objective comparison between 4,4,4-trifluorobutan-1-amine hydrochloride and its non-fluorinated analog, butanamine. By examining their key characteristics, supported by experimental data, we aim to illuminate the transformative influence of terminal trifluorination on a simple alkylamine scaffold, offering valuable insights for drug design and development.
Physicochemical Properties: A Tale of Two Amines
The introduction of a trifluoromethyl group at the terminal position of the butyl chain significantly alters the electronic and physical properties of the amine. These changes are summarized in the table below.
| Property | 4,4,4-Trifluorobutan-1-amine | Butanamine | Impact of Trifluorination |
| Molecular Formula | C₄H₈F₃N | C₄H₁₁N | Addition of three fluorine atoms, removal of three hydrogen atoms |
| Molecular Weight | 127.11 g/mol | 73.14 g/mol | Increased molecular weight |
| pKa (of conjugate acid) | 9.7 | 10.59[1] | Decreased Basicity: The strong electron-withdrawing effect of the CF₃ group reduces the electron density on the nitrogen atom, making it a weaker base. |
| LogP (Octanol-Water Partition Coefficient) | 1.2 (calculated) | 1.056[2] | Increased Lipophilicity: The trifluoromethyl group enhances the molecule's affinity for non-polar environments. |
| Melting Point (Hydrochloride Salt) | 130-131 °C[3] | Not applicable (liquid at room temp) | The hydrochloride salt is a stable solid at room temperature. |
| Solubility (Hydrochloride Salt) | Soluble in water and polar solvents[3] | Miscible with water[1][2] | The hydrochloride salt maintains good solubility in polar solvents. |
The Trifluoromethyl Effect: A Deeper Dive
The observed differences in pKa and LogP are direct consequences of the potent inductive effect of the trifluoromethyl group. This has significant implications for drug development:
-
Altered Basicity (pKa): The lower pKa of the fluorinated amine means that at physiological pH (7.4), a larger fraction of the molecule will exist in its neutral, un-ionized form compared to butanamine. This can enhance its ability to cross biological membranes, such as the blood-brain barrier.
-
Enhanced Lipophilicity (LogP): Increased lipophilicity can also contribute to improved membrane permeability and may influence the compound's volume of distribution and plasma protein binding. However, excessively high lipophilicity can lead to undesirable properties such as poor solubility and increased metabolic clearance.
Metabolic Stability: The Fluorine Shield
One of the most compelling reasons for incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily broken by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the phase I metabolism of many drugs.
It is therefore highly probable that 4,4,4-trifluorobutylamine exhibits significantly greater metabolic stability compared to butanamine, which is susceptible to oxidative deamination and hydroxylation at various positions along the alkyl chain. This enhanced stability would likely translate to a longer in vivo half-life and improved bioavailability.
Pharmacological Profiles: From Building Block to Bioactive Molecule
Butanamine is a well-established building block in the chemical industry. It serves as a precursor for the synthesis of a wide range of products, including pharmaceuticals, pesticides, and emulsifiers.[2] For example, it is used in the production of the fungicide benomyl and the antidiabetic drug tolbutamide[2]. Its own pharmacological profile is not extensively characterized for therapeutic applications, but it is recognized as a metabolite in the aging mouse brain[4].
This compound , while also a valuable synthetic intermediate, is of particular interest in drug discovery programs aiming to leverage the beneficial properties conferred by the trifluoromethyl group. Its utility lies in its ability to be incorporated into more complex molecules to enhance their drug-like properties, such as:
-
Improved CNS Penetration: The combination of increased lipophilicity and a greater fraction of the neutral species at physiological pH can facilitate passage across the blood-brain barrier.
-
Enhanced Metabolic Stability: As discussed, this leads to a more favorable pharmacokinetic profile.
-
Modulation of Receptor Binding: The electronic and steric properties of the trifluoromethyl group can influence the binding affinity and selectivity of a ligand for its target receptor.
While specific therapeutic applications of 4,4,4-trifluorobutan-1-amine itself are not widely documented, its availability from research chemical suppliers underscores its role as a key starting material for the synthesis of novel drug candidates.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for researchers who wish to conduct their own comparative studies.
Determination of pKa by Potentiometric Titration
-
Sample Preparation: Prepare a 0.01 M solution of the amine hydrochloride in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the amine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Slowly add a standardized 0.1 M NaOH solution in small increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.
Determination of LogP by Shake-Flask Method
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the n-octanol phase. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Carefully collect samples from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Liver Microsomes
-
Reagent Preparation:
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare a working solution of the test compound (e.g., 1 µM) in the phosphate buffer.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Impact of Trifluorination on Amine Basicity.
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
Conclusion
The comparison between this compound and butanamine starkly illustrates the profound impact of strategic fluorination. The introduction of a terminal trifluoromethyl group decreases the basicity of the amine and increases its lipophilicity, both of which can favorably modulate a drug candidate's pharmacokinetic profile. Furthermore, the exceptional strength of the C-F bond provides a "metabolic shield," significantly enhancing the molecule's resistance to oxidative metabolism. For drug development professionals, this compound represents a valuable building block for creating more robust, effective, and bioavailable therapeutics. Its properties underscore the importance of considering fluorinated analogs in the early stages of drug discovery to overcome common challenges related to metabolism and bioavailability.
References
- 1. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. n-Butylamine - Wikipedia [en.wikipedia.org]
- 3. 2-Butanamine, (S)- | C4H11N | CID 6713753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Butanaminen-butilamina | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
A Comparative Guide to the X-ray Crystallography of 4,4,4-trifluorobutan-1-amine Hydrochloride and its Non-Fluorinated Analogue
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, specific X-ray crystallography data for 4,4,4-trifluorobutan-1-amine hydrochloride and its derivatives are limited. This guide provides a generalized experimental framework and a comparative analysis based on established crystallographic principles and data from analogous structures. The crystallographic data for this compound presented herein is hypothetical and for illustrative purposes.
Introduction
The introduction of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates.[1][2] The trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray crystallography is crucial for rational drug design and for establishing structure-activity relationships.[3]
This guide presents a comparative overview of the X-ray crystallographic analysis of this compound and its non-fluorinated counterpart, butan-1-amine hydrochloride. It outlines the experimental protocols for structure determination and compares the expected structural parameters, highlighting the influence of the trifluoromethyl group on molecular conformation and crystal packing.
Experimental Protocols
The determination of a crystal structure via X-ray crystallography involves several key stages, from sample preparation to data analysis.[3]
Synthesis and Crystallization
a) Salt Formation: The hydrochloride salt of 4,4,4-trifluorobutan-1-amine can be synthesized by treating the free amine with a stoichiometric amount of hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. The salt typically precipitates from the solution and can be collected by filtration.[4][5]
b) Crystallization: Obtaining diffraction-quality single crystals is often the most challenging step.[3] Common crystallization techniques for small organic salts include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture like ethanol/water) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool gradually to room temperature, and subsequently to lower temperatures (e.g., in a refrigerator).
Data Collection and Structure Refinement
A suitable single crystal (typically 0.1-0.3 mm in size) is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations.[5] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6] The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular geometry.
Comparative Data
The following tables summarize the hypothetical crystallographic data for this compound and compare its expected key structural features with those of butan-1-amine hydrochloride.
Table 1: Hypothetical Crystallographic Data
| Parameter | 4,4,4-Trifluorobutan-1-amine HCl (Hypothetical) | Butan-1-amine HCl (Typical) |
| Chemical Formula | C₄H₉ClF₃N | C₄H₁₂ClN |
| Formula Weight ( g/mol ) | 163.57 | 109.60 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 5.80 | 8.50 |
| b (Å) | 12.50 | 10.20 |
| c (Å) | 9.90 | 7.10 |
| α (°) | 90 | 90 |
| β (°) | 95.0 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 715.3 | 614.6 |
| Z (molecules/unit cell) | 4 | 4 |
| Density (calculated) (g/cm³) | 1.518 | 1.186 |
| R-factor (%) | 4.5 | - |
| wR2 (%) | 11.0 | - |
| Goodness-of-fit (S) | 1.05 | - |
Table 2: Comparison of Key Structural Parameters
| Parameter | 4,4,4-Trifluorobutan-1-amine HCl (Expected) | Butan-1-amine HCl (Expected) |
| C-F Bond Length (Å) | ~1.34 | N/A |
| C-C Bond Lengths (Å) | C3-C4: ~1.50; Others: ~1.53 | ~1.53 |
| C-N Bond Length (Å) | ~1.48 | ~1.47 |
| C-C-C Bond Angle (°) | ~112 | ~113 |
| C-C-N Bond Angle (°) | ~110 | ~111 |
| C2-C3-C4-F Torsion Angle (°) | Gauche (~60°) or Anti (~180°) | N/A |
| C1-C2-C3-C4 Torsion Angle (°) | Predominantly Anti (~180°) | Predominantly Anti (~180°) |
Visualization of Experimental Workflow
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Methods for Purity Assessment of 4,4,4-Trifluorobutan-1-amine Hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods tailored for the purity assessment of 4,4,4-trifluorobutan-1-amine hydrochloride.
The analysis of this compound presents distinct challenges due to its chemical properties:
-
Lack of a Strong Chromophore: As a simple aliphatic amine, it does not absorb ultraviolet (UV) light strongly, making direct UV detection insensitive.[1][2]
-
High Polarity: The presence of the amine group makes the molecule highly polar, which can result in poor retention on traditional reversed-phase columns.[1]
-
Non-Volatile Salt Form: The hydrochloride salt form must be considered when preparing samples and mobile phases to ensure consistent chromatography.
This guide compares three robust HPLC-based strategies designed to overcome these challenges: Pre-column Derivatization with UV/Fluorescence Detection, direct analysis using Universal Detectors, and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry.
Comparison of HPLC Methodologies
The selection of an appropriate HPLC method is critical for achieving accurate and reliable purity determination. The following table provides a side-by-side comparison of three distinct and effective approaches.
| Parameter | Method A: RP-HPLC with Pre-column Derivatization | Method B: RP-HPLC with Universal Detection (ELSD/CAD) | Method C: HILIC with Mass Spectrometry (MS) |
| Principle | Covalent labeling of the amine with a chromophoric or fluorophoric agent to enable sensitive detection, followed by separation based on hydrophobicity.[1][3] | Separation based on hydrophobicity. Detection is based on light scattering from nebulized and evaporated mobile phase, independent of analyte's optical properties. | Separation based on partitioning between a polar stationary phase and a less polar, water-miscible organic mobile phase.[4] |
| Stationary Phase | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm).[5] | C18 or C8 (e.g., 150 mm x 4.6 mm, 3.5 µm). | Amide, Diol, or bare Silica HILIC column (e.g., 100 mm x 2.1 mm, 2.7 µm). |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water/Buffer (e.g., Phosphate buffer).[3] | Gradient elution with Acetonitrile and Water containing a volatile buffer (e.g., Ammonium Formate or Ammonium Acetate) to be compatible with the detector. | Gradient elution with high organic content (e.g., Acetonitrile) and a small amount of aqueous buffer (e.g., Ammonium Formate in water). |
| Detector | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD).[3] | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer. |
| Derivatization | Required. Agents like Dansyl Chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), or o-Phthaldialdehyde (OPA) are common.[2][6] | Not required. | Not required. |
| Advantages | High sensitivity and selectivity; utilizes standard, widely available HPLC-UV/FLD equipment.[3] | Universal detection for non-chromophoric compounds; avoids complex derivatization steps. | Excellent for highly polar compounds; provides mass confirmation of the parent peak and impurities, offering high specificity.[7] |
| Disadvantages | Derivatization can be time-consuming, may introduce side products, and requires careful optimization.[2] | Requires volatile mobile phase buffers; response may be non-linear and dependent on analyte volatility. | Requires a mass spectrometer, which is more complex and costly; mobile phase is restricted to volatile buffers. |
Experimental Protocols
Detailed methodologies for each of the compared HPLC approaches are provided below.
Method A: Reversed-Phase HPLC with Pre-column Derivatization (Dansyl Chloride)
This method introduces a fluorescent tag to the amine, allowing for highly sensitive detection.
1. Reagents and Materials:
-
This compound Reference Standard and Sample
-
Dansyl Chloride
-
Sodium Bicarbonate Buffer (100 mM, pH 9.5)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Acetone
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: Fluorescence Detector (FLD)
-
Excitation Wavelength: 335 nm
-
Emission Wavelength: 520 nm
-
Injection Volume: 10 µL
3. Derivatization and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the amine hydrochloride sample/standard in water.
-
Prepare a 5 mg/mL solution of Dansyl Chloride in acetone.
-
In a vial, mix 100 µL of the sample/standard solution with 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution, vortex, and heat at 60 °C for 45 minutes in the dark.
-
Cool the mixture to room temperature and dilute with the mobile phase to the desired concentration for injection.
4. Data Analysis:
-
Calculate the purity of the sample by dividing the peak area of the main derivatized component by the total area of all peaks, expressed as a percentage.
Method B: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This method allows for the direct analysis of the compound without derivatization.
1. Reagents and Materials:
-
This compound Reference Standard and Sample
-
Ammonium Formate
-
Formic Acid
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 15 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Detector: Charged Aerosol Detector (CAD)
-
Nebulizer Temperature: 35 °C
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the amine hydrochloride sample/standard in the mobile phase (95:5, A:B).
-
Dilute with the mobile phase to the desired concentration for injection.
4. Data Analysis:
-
Determine purity using the area percent method, where the main peak's area is compared to the total area of all detected peaks.
Method C: HILIC with Mass Spectrometry (MS) Detection
This method is ideal for retaining the highly polar analyte and provides definitive mass identification.
1. Reagents and Materials:
-
This compound Reference Standard and Sample
-
Ammonium Acetate
-
Acetic Acid
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
2. Chromatographic Conditions:
-
Column: HILIC (Amide phase), 100 mm x 2.1 mm, 2.7 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Gradient: 95% B to 70% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Detector: Mass Spectrometer (e.g., Q-TOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-500
3. Sample Preparation:
-
Prepare a 0.5 mg/mL stock solution of the amine hydrochloride sample/standard in a 50:50 mixture of acetonitrile and water.
-
Dilute with the initial mobile phase conditions (95% B) to the desired final concentration (e.g., 10 µg/mL).
4. Data Analysis:
-
Confirm the identity of the main peak by its accurate mass-to-charge ratio (m/z).
-
Calculate purity based on the peak area percentage from the Total Ion Chromatogram (TIC).
-
Characterize impurities by their respective m/z values to hypothesize their structures.
Visualized Workflows and Logic
To further clarify the experimental process and method selection, the following diagrams illustrate the general workflow for HPLC purity analysis and the decision logic for choosing an appropriate method.
Caption: General experimental workflow for HPLC purity assessment.
Caption: Decision tree for selecting a suitable HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [helda.helsinki.fi]
- 3. journal.gnest.org [journal.gnest.org]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Trifluoromethylated Amines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the development of efficient and versatile methods for the synthesis of trifluoromethylated amines, key structural motifs in many pharmaceuticals, is of paramount importance. This guide provides an objective comparison of prominent synthetic strategies for preparing N-trifluoromethyl amines and α-trifluoromethyl amines, supported by experimental data and detailed protocols.
I. Comparative Analysis of N-Trifluoromethylation Methods
The direct attachment of a CF₃ group to a nitrogen atom presents unique challenges. Several reagents and methodologies have been developed to achieve this transformation, each with its own advantages and limitations.
Data Summary: N-Trifluoromethylation of Secondary Amines
The following table summarizes the performance of various methods for the N-trifluoromethylation of a selection of secondary amines. Yields are reported as isolated yields.
| Entry | Substrate | Method A: (Me₄N)SCF₃ / AgF[2] | Method B: CS₂ / AgF[3][4] | Method C: Togni's Reagent | Method D: Ruppert-Prakash Reagent |
| 1 | N-Methylaniline | 98% | ~74% (with DIPEA) | - | - |
| 2 | Diphenylamine | 81% | - | - | - |
| 3 | Indole | 85% | - | - | - |
| 4 | Pyrrolidine | 92% | - | - | - |
| 5 | Piperidine | 96% | High Yields Reported | - | - |
| 6 | Morpholine | 94% | High Yields Reported | - | - |
| 7 | Dibenzylamine | - | 98% | - | - |
Discussion of N-Trifluoromethylation Methods
-
Method A: (Me₄N)SCF₃ / AgF: This one-pot method is rapid, operationally simple, and proceeds at room temperature.[2] It shows high functional group tolerance and is particularly attractive for late-stage trifluoromethylation of complex molecules.[2] The reaction proceeds through a thiocarbamoyl fluoride intermediate.[2]
-
Method B: CS₂ / AgF: This protocol offers a versatile and operationally simple approach for the direct synthesis of N-CF₃ compounds from readily available secondary amines, carbon disulfide, and silver fluoride.[3][4] The method has been successfully applied to the late-stage modification of bioactive molecules.[3][4]
-
Electrophilic Trifluoromethylating Reagents (e.g., Togni's Reagents): These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II), are effective for the trifluoromethylation of a broad range of nucleophiles, including heteroatoms.[1][5] They are often used in photoredox-catalyzed reactions to generate trifluoromethyl radicals.[6]
-
Nucleophilic Trifluoromethylating Reagents (e.g., Ruppert-Prakash Reagent): The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of a nucleophilic "CF₃⁻" equivalent.[1][5] It is highly effective for the trifluoromethylation of carbonyls and imines, which can be precursors to α-trifluoromethyl amines.[1][7]
II. Comparative Analysis of α-Trifluoromethyl Amine Synthesis
The synthesis of amines with a trifluoromethyl group on the α-carbon is another critical area, as these motifs can act as proteolysis-resistant surrogates for amides.[8]
Data Summary: Synthesis of α-Trifluoromethyl Amines
Direct comparison of yields for α-trifluoromethyl amine synthesis is complex due to the wide variety of substrates and reaction types. The following table provides representative examples.
| Entry | Reaction Type | Reagent System | Substrate Example | Product Yield | Reference |
| 1 | Nucleophilic addition to imines | TMSCF₃ / P(t-Bu)₃-DMF | Aromatic/Aliphatic Imines | Good to Excellent | [7] |
| 2 | Photocatalytic Amino-trifluoromethylation of Alkenes | Togni's Reagent / Ru or Ir catalyst | Styrenes | Moderate to Good | [6] |
| 3 | Pd-catalyzed Cross-Coupling | AgF / Pd catalyst | gem-difluoroazadienes and aryl iodides | - | [8] |
| 4 | Stereospecific Isomerization | Base catalyst | α-Chiral Allylic Amines | Excellent | [9] |
Discussion of α-Trifluoromethyl Amine Synthesis Methods
-
Nucleophilic Trifluoromethylation of Imines: The addition of the Ruppert-Prakash reagent to imines is a common and effective method for synthesizing α-trifluoromethyl amines.[7] Various catalysts can be employed to promote this reaction.
-
Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex trifluoromethylated molecules.[6] The amino-trifluoromethylation of alkenes allows for the simultaneous formation of C-CF₃ and C-N bonds.[6]
-
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions provide a route to α-trifluoromethyl benzylic amines from novel building blocks like gem-difluoroazadienes.[8]
-
Stereoselective Methods: For the synthesis of chiral α-trifluoromethyl amines, methods such as the stereospecific isomerization of α-chiral allylic amines have been developed, providing access to α,γ-chiral primary amines with high diastereo- and enantioselectivities.[9]
Experimental Protocols
Protocol 1: General Procedure for the One-Pot N-Trifluoromethylation of Secondary Amines using (Me₄N)SCF₃ and AgF[2]
-
To a reaction vessel, add the secondary amine (0.2 mmol), (Me₄N)SCF₃ (46 mg, 0.26 mmol), and a solvent (1.5 mL, e.g., acetonitrile).
-
Stir the mixture at room temperature for a specified time (typically 10 minutes to 24 hours) to form the thiocarbamoyl fluoride intermediate.
-
Add AgF (76 mg, 0.6 mmol) to the reaction mixture.
-
Continue stirring at room temperature or 50 °C for 2 hours.
-
Upon completion, precipitate the salt by-products by adding a non-polar solvent.
-
Isolate the product by filtration and removal of the solvent.
Protocol 2: General Procedure for the N-Trifluoromethylation of Dialkyl Amines using CS₂ and AgF[4]
-
To a sealed tube, add the dialkyl amine (0.20 mmol), silver fluoride (AgF, 0.90 mmol, 114.2 mg), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.10 mmol, 11.2 mg).
-
Add ethyl acetate (1.5 mL) to the tube.
-
Prepare a solution of carbon disulfide (CS₂, 0.20 mmol, 15.2 mg) in ethyl acetate (0.5 mL).
-
Add the CS₂ solution to the reaction mixture under a nitrogen atmosphere.
-
Seal the tube and stir the mixture at 80 °C for 6 hours.
-
After cooling, filter the mixture to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Electrophilic Trifluoromethylation of a Phenol using Togni's Reagent II[1]
-
To a solution of phenol (1.0 equiv) in dichloromethane, add Togni's Reagent II (1.2 equiv).
-
Add zinc trifluoromethanesulfonate (10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathways for N-trifluoromethylation of secondary amines.
Caption: Key strategies for the synthesis of α-trifluoromethyl amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 7. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
- 8. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]
- 9. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 4,4,4-Trifluorobutan-1-amine Hydrochloride Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural validation of 4,4,4-trifluorobutan-1-amine hydrochloride and its potential adducts. The objective is to offer a framework for selecting the appropriate experimental methods, presenting detailed protocols, and interpreting the resulting data to unambiguously confirm molecular structures.
Overview of Analytical Techniques
The structural elucidation of this compound, a fluorinated organic salt, requires a multi-faceted analytical approach. The presence of a primary amine, a trifluoromethyl group, and its existence as a hydrochloride salt necessitates techniques that can probe these specific features. The formation of adducts—non-covalently bound species, for example with solvent molecules or other ions—further complicates analysis and demands robust validation methods.
The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-Ray Crystallography, and Infrared (IR) Spectroscopy. Each method provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Precise atomic connectivity, chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, and stoichiometry. | Provides detailed structural information in solution. ¹⁹F NMR is highly specific to the fluorinated moiety.[1][2][3] | May not easily detect adducts unless they are stable and cause significant changes in the chemical environment. |
| Mass Spectrometry | Molecular weight, elemental composition, and fragmentation patterns. | High sensitivity. Excellent for identifying the parent molecule and detecting cluster ions or adducts.[4] | Provides limited information on atomic connectivity and stereochemistry. Amine salts may require specific handling.[5] |
| X-Ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, and crystal packing in the solid state. | Considered the definitive method for structure determination.[6][7] | Requires a suitable single crystal, which can be challenging to obtain.[7][8] The structure may differ from that in solution. |
| IR Spectroscopy | Presence of specific functional groups (e.g., N-H⁺, C-F). | Fast and simple method for confirming the presence of the amine salt functional group.[9][10] | Provides limited information about the overall molecular skeleton. Spectra can be complex. |
Experimental Workflows and Data Interpretation
A logical workflow is essential for efficiently validating the structure of the target compound and its potential adducts. The process begins with preliminary checks and proceeds to more definitive, high-resolution techniques.
Caption: A typical experimental workflow for structural validation.
The concept of an adduct involves the non-covalent association of the primary molecule with other species present in the sample, which can often be detected by mass spectrometry.
Caption: Conceptual diagram of adduct formation for mass spec analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the carbon skeleton and the environment of the trifluoromethyl group.[1] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule in solution.
Expected Quantitative Data
The following table summarizes the expected NMR data for the parent 4,4,4-trifluorobutan-1-amine cation in a solvent like D₂O. Chemical shifts (δ) are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.[11]
| Nucleus | Position | Expected δ (ppm) | Expected Multiplicity | Expected J (Hz) |
| ¹H | H-1 (-CH₂NH₃⁺) | ~3.1 | Triplet (t) | J(H-1, H-2) ≈ 7-8 |
| H-2 (-CH₂-) | ~2.1 | Multiplet (m) | - | |
| H-3 (-CH₂CF₃) | ~2.5 | Quartet of triplets (qt) | J(H-3, F-4) ≈ 11-12, J(H-3, H-2) ≈ 7-8 | |
| ¹³C | C-1 (-CH₂NH₃⁺) | ~40 | Singlet | - |
| C-2 (-CH₂-) | ~18 | Triplet | J(C-2, F-4) ≈ 3-4 | |
| C-3 (-CH₂CF₃) | ~32 | Quartet | J(C-3, F-4) ≈ 28-30 | |
| C-4 (-CF₃) | ~127 | Quartet | J(C-4, F-4) ≈ 275-280 | |
| ¹⁹F | F-4 (-CF₃) | ~ -65 | Triplet (t) | J(F-4, H-3) ≈ 11-12 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean 5 mm NMR tube.[1]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. If exchangeable amine protons are of interest, use a solvent like DMSO-d₆. In D₂O, the -NH₃⁺ protons will exchange with deuterium and become invisible.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A proton-coupled spectrum should also be acquired to observe the coupling with protons on C-3.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak or an internal standard. Integrate signals and measure coupling constants.
Mass Spectrometry (MS)
MS is ideal for confirming the molecular weight of the free amine and detecting the presence of adducts or cluster ions, which are common with amine hydrochloride salts under soft ionization conditions.[4]
Expected Quantitative Data
Using electrospray ionization in positive mode (ESI+), one would expect to see the protonated free amine. Adducts with other molecules or ions may also be observed.
| Ion Species | Description | Expected m/z |
| [M+H]⁺ | Protonated free amine (C₄H₈F₃N) | 128.07 |
| [M+Na]⁺ | Sodium adduct of free amine | 150.05 |
| [M·HCl+H]⁺ | Protonated parent salt | 164.05 |
| [2M+H]⁺ | Dimer of free amine | 255.13 |
| [2(M·HCl)+H]⁺ | Adduct of two salt molecules | 327.09 |
Experimental Protocol: LC/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as water/methanol or water/acetonitrile.[5] The presence of a small amount of acid like formic acid in the mobile phase can aid ionization.
-
Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
Chromatography: If separation is needed, inject the sample onto a C18 reverse-phase column. A typical gradient could be from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over several minutes.
-
Mass Spectrometry: Acquire data in positive ion mode over a mass range of m/z 50-500. For higher certainty, perform tandem MS (MS/MS) on the primary ion of interest (e.g., m/z 128.07) to analyze its fragmentation pattern.
X-Ray Crystallography
X-ray crystallography provides definitive, unambiguous proof of the three-dimensional structure of a compound in its solid, crystalline form.[6] This technique is invaluable for confirming the ionic interaction between the ammonium cation and the chloride anion and resolving the exact structure of any stable, co-crystallized adduct.
Expected Quantitative Data
A successful crystal structure determination would yield precise data on the unit cell and atomic positions.
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Bond Lengths (Å) | e.g., C-F, C-N, C-C |
| **Bond Angles (°) ** | e.g., C-C-C, F-C-F |
| Torsion Angles (°) | Defines the conformation of the butyl chain |
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: The primary challenge is to grow a single crystal of suitable size and quality.[7] This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Various solvents (e.g., ethanol, isopropanol, water/alcohol mixtures) should be screened.
-
Crystal Mounting: Mount a suitable crystal (typically <0.5 mm) on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an initial electron density map. This model is refined to best fit the experimental data, yielding the final atomic positions, bond lengths, and angles.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups, particularly the ammonium group (from the hydrochloride salt) and the C-F bonds.[10]
Expected Quantitative Data
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| -NH₃⁺ | N-H Stretch | 3200-2800 (broad) |
| N-H Bend (asymmetric) | ~1600 | |
| C-H (sp³) | C-H Stretch | 2960-2850 |
| C-F | C-F Stretch | 1350-1100 (strong, multiple bands) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of interest. The broad N-H stretch is a key indicator of the amine salt.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biophysics.org [biophysics.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. reddit.com [reddit.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 9. Amine - Wikipedia [en.wikipedia.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. rsc.org [rsc.org]
In Silico Modeling of 4,4,4-trifluorobutan-1-amine hydrochloride Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,4,4-trifluorobutan-1-amine hydrochloride, a fluorinated amine of interest in drug discovery, with a structurally similar compound, 3,3,3-trifluoropropan-1-amine hydrochloride. The inclusion of fluorine in small molecules can significantly alter their physicochemical properties, influencing their pharmacokinetic profiles and target interactions. This guide explores these aspects through in silico modeling and outlines relevant experimental protocols for validation.
Compound Profiles and Predicted Biological Targets
To understand the potential biological activity of this compound, in silico target prediction was performed using the SwissTargetPrediction and TargetHunter web servers. These tools utilize a combination of 2D and 3D similarity measures to compare the query molecule against a vast library of known bioactive compounds and their targets. For a comprehensive comparison, the structurally related compound 3,3,3-trifluoropropan-1-amine hydrochloride was also analyzed.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Biological Targets (Top Classes) |
| This compound | C4H9ClF3N | 163.57 | Enzymes (e.g., Monoamine oxidase B, Carbonic anhydrases), G-protein coupled receptors (GPCRs), Ion channels | |
| 3,3,3-trifluoropropan-1-amine hydrochloride | C3H7ClF3N | 149.54 | Enzymes (e.g., Monoamine oxidase A/B), G-protein coupled receptors (GPCRs), Transporters |
Note: The structures are representative and the SMILES strings used for prediction were 'NCCCC(F)(F)F' for 4,4,4-trifluorobutan-1-amine and 'NCCC(F)(F)F' for 3,3,3-trifluoropropan-1-amine.
In Silico Modeling Workflow
The following workflow outlines the steps for a comprehensive in silico analysis of the interaction between a small molecule, such as this compound, and its predicted protein targets.
Caption: A flowchart illustrating the key stages of an in silico modeling study.
Comparative Analysis of Predicted Interactions
Based on the predicted target classes, a hypothetical comparative analysis of the binding affinities of this compound and its analogue is presented. The additional methylene group in the butane derivative may allow for deeper penetration into hydrophobic pockets and the formation of additional van der Waals interactions, potentially leading to higher affinity for certain targets.
| Target Class | Predicted Interaction for this compound | Predicted Interaction for 3,3,3-trifluoropropan-1-amine hydrochloride | Potential Significance |
| Monoamine Oxidase B (MAO-B) | The butyl chain may allow for favorable hydrophobic interactions within the active site cavity. The terminal amine is predicted to interact with key residues involved in substrate recognition. | The shorter propyl chain may result in a different binding orientation and potentially weaker hydrophobic interactions compared to the butane derivative. | MAO-B inhibitors are used in the treatment of Parkinson's disease and depression. |
| Carbonic Anhydrases | The trifluoromethyl group could potentially interact with the zinc ion in the active site, a common feature for carbonic anhydrase inhibitors. The amine group may form hydrogen bonds with active site residues. | Similar interactions are plausible, though the shorter chain length might affect the overall positioning and binding energy. | Carbonic anhydrase inhibitors have applications as diuretics and for treating glaucoma. |
| G-Protein Coupled Receptors (GPCRs) | The flexible butyl chain can adapt to the diverse topographies of GPCR binding pockets. The amine group is a common feature in many GPCR ligands, forming a crucial salt bridge with an acidic residue. | The propyl chain offers less conformational flexibility, which might lead to higher selectivity for certain GPCR subtypes but potentially lower affinity for others. | GPCRs are a major class of drug targets involved in a wide range of physiological processes. |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments to validate the predicted interactions and quantify the binding affinity of this compound and its analogues.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).
Protocol:
-
Sample Preparation:
-
Dissolve the purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of this compound in the same buffer.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the compound into the protein solution.
-
A control experiment with the compound injected into the buffer alone is performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (kon, koff) and the dissociation constant (Kd).
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.
-
Enzyme Inhibition Assay (for MAO-B)
This assay determines the inhibitory potency of the compound against a specific enzyme.
Protocol:
-
Assay Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of recombinant human MAO-B.
-
Prepare a stock solution of a suitable substrate (e.g., benzylamine).
-
Prepare a detection reagent (e.g., Amplex Red, horseradish peroxidase).
-
Prepare serial dilutions of this compound.
-
-
Inhibition Assay:
-
In a 96-well plate, add the MAO-B enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the substrate and detection reagent.
-
Monitor the fluorescence or absorbance change over time using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Signaling Pathway Analysis
Based on the predicted interaction with MAO-B, a key enzyme in the dopamine metabolic pathway, the potential impact of this compound on this signaling cascade is illustrated below. Inhibition of MAO-B would lead to an increase in dopamine levels in the synapse.
Caption: A simplified diagram of the dopamine metabolic pathway.
Conclusion
This guide provides a framework for the in silico and experimental evaluation of this compound. The predictive modeling suggests potential interactions with several important drug target classes, highlighting the value of fluorination in modulating biological activity. The outlined experimental protocols offer a clear path for validating these predictions and quantifying the binding characteristics of this compound and its analogues. Further investigation into the specific interactions and downstream signaling effects is warranted to fully elucidate the therapeutic potential of this class of fluorinated amines.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4,4,4-trifluorobutan-1-amine Hydrochloride
For Immediate Implementation by Laboratory Personnel
The proper disposal of 4,4,4-trifluorobutan-1-amine hydrochloride is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly. Adherence to these procedures will aid in maintaining a safe laboratory environment and ensure compliance with hazardous waste regulations.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is non-negotiable for minimizing exposure risks.
Required Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and irritation.[1] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of any dusts or vapors.[2] |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[2][4]
-
Inhalation: Move the individual to fresh air.[3]
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the management of hazardous waste from its generation to its final disposal in a "cradle-to-grave" approach.[5][6]
Step 1: Waste Identification and Characterization
-
All waste containing this compound must be classified as hazardous waste.
-
Refer to your institution's Chemical Hygiene Plan and the substance's Safety Data Sheet (SDS) for specific hazard information. This chemical is harmful if swallowed and causes skin and eye irritation.[1]
Step 2: Segregation and Collection
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound."
Step 3: On-Site Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[2]
Step 4: Arrange for Licensed Disposal
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[7][8]
-
The disposal facility will be a permitted treatment, storage, and disposal facility (TSDF) that can handle this type of chemical waste in accordance with federal and state regulations.[6]
Step 5: Documentation
-
Maintain a hazardous waste manifest to track the waste from your laboratory to the final disposal site. This is a legal requirement under RCRA.[6][9]
-
Keep detailed records of the amount of waste generated and the date of disposal.
III. Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure that your laboratory practices are in full compliance with all relevant regulations. Always consult your institution's specific guidelines and your EHS office for any questions or clarification.
References
- 1. chemical-label.com [chemical-label.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 4,4,4-trifluorobutan-1-amine Hydrochloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4,4,4-trifluorobutan-1-amine Hydrochloride (CAS No: 84153-82-2).[1][2] The recommendations provided are based on general safety protocols for handling fluorinated organic compounds and amine hydrochlorides.[3][4] All users should consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before commencing any work.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are paramount to minimize exposure and ensure personal safety.[5] Due to the potential hazards associated with fluorinated amines, a comprehensive PPE strategy is required.
Summary of Recommended Personal Protective Equipment
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Chemical safety goggles with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | N95-rated dust mask or a respirator if the process generates significant dust |
| Solution Preparation/Transfers | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer's compatibility chart. | Flame-resistant lab coat and a chemical-resistant apron | Work in a certified chemical fume hood. Respirator may be needed for large quantities or if engineering controls are insufficient.[3][4] |
| Running Reactions | Chemical splash goggles and a face shield | Chemical-resistant gloves appropriate for all chemicals in the reaction mixture | Flame-resistant lab coat | All operations should be conducted within a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges for organic vapors and acid gases. |
Handling and Storage Protocols
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Risk Assessment : Before starting any new procedure, conduct a thorough risk assessment.[6]
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Personal Hygiene : Avoid eating, drinking, or smoking in areas where chemicals are handled.[7] Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin and eyes, as well as inhalation of dust.[7]
-
Safe Transfer : When transferring the solid, use tools (spatulas, scoops) that will not generate excessive dust.
Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store at room temperature as indicated by suppliers.[1]
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
Exposure Response:
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[8] Since fluorinated compounds can potentially hydrolyze to form hydrofluoric acid (HF), it is prudent to have 2.5% calcium gluconate gel available and to seek immediate medical attention in case of significant contact.[3][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response:
-
Small Spills :
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE (see table above), cover the spill with an inert absorbent material like sand or vermiculite.[7]
-
Carefully sweep or scoop up the absorbed material into a suitable, labeled container for chemical waste.
-
Clean the spill area with soap and water.
-
-
Large Spills :
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection : Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a clearly labeled, compatible, and sealed hazardous waste container.[3]
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name of its contents.
-
Segregation : Do not mix this waste with other incompatible waste streams.[3]
-
Storage of Waste : Store waste containers in a designated satellite accumulation area within the laboratory.
-
Disposal Request : Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[10] Do not dispose of this chemical down the drain.[8]
Workflow and Safety Diagram
The following diagram illustrates the lifecycle of handling this compound in a laboratory setting, from procurement to disposal.
Caption: Workflow for the safe handling and disposal of 4,4,4-trifluorobutan-1-amine HCl.
References
- 1. 4,4,4-Trifluoro-1-butanamine hydrochloride 95% | CAS: 84153-82-2 | AChemBlock [achemblock.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
